molecular formula C4H5N3O2 B2711730 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 815588-82-0

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2711730
CAS No.: 815588-82-0
M. Wt: 127.103
InChI Key: PMEKKJJZHNQEIZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.103. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-2-5-3(6-7)4(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEKKJJZHNQEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815588-82-0
Record name 1-methyl-1H-1,2,4-triazole-3-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous antifungal agents, antiviral drugs, and herbicides.[1][2] This guide provides an in-depth technical analysis of a key derivative, 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid . As a bifunctional molecule, it possesses the aromatic stability and coordinating ability of the N-methylated triazole ring, combined with the versatile reactivity of a carboxylic acid. This unique combination makes it a highly valuable building block for the synthesis of complex molecular architectures, particularly as a precursor to antiviral compounds like Ribavirin.[3][4]

This document, intended for researchers, chemists, and drug development professionals, will elucidate the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. We will explore the causality behind synthetic strategies and provide field-proven insights into its handling and application.

Synthesis and Purification

The regioselective synthesis of this compound presents a significant chemical challenge. Direct methylation of 1H-1,2,4-triazole-3-carboxylic acid often yields a mixture of N1, N2, and N4 isomers, necessitating complex purification.[5][6] Therefore, more controlled, multi-step synthetic routes are preferred to ensure the exclusive formation of the desired N1-methyl isomer.

A robust and regioselective method begins with the parent 1,2,4-triazole, proceeding through a carefully orchestrated sequence of methylation, protection, carboxylation, and deprotection.[7] This approach strategically blocks other reactive sites, directing the carboxylation to the C3 position after the critical N1-methylation has been achieved.

Representative Synthetic Workflow

The following diagram outlines a validated pathway for preparing the methyl ester of the title compound, which can then be hydrolyzed to the final carboxylic acid. The key to this process is the initial regioselective N-methylation, followed by a directed lithiation/carboxylation at the C3 position, which is made possible by a temporary protecting group at C5.

Synthesis_Workflow Figure 1: Regioselective Synthesis Pathway A 1,2,4-Triazole B 1-Methyl-1,2,4-triazole A->B 1. CH3I, KOH C 5-Protected-1-methyl- 1,2,4-triazole B->C 2. Protecting Agent (e.g., n-BuLi, TMSCl) D 5-Protected-1-methyl-1H- 1,2,4-triazole-3-carboxylic acid C->D 3. LDA, CO2 E Methyl 5-Protected-1-methyl-1H- 1,2,4-triazole-3-carboxylate D->E 4. SOCl2, MeOH F Methyl 1-Methyl-1H- 1,2,4-triazole-3-carboxylate E->F 5. Deprotection (e.g., TBAF) G 1-Methyl-1H-1,2,4-triazole- 3-carboxylic acid F->G 6. Hydrolysis (e.g., LiOH, H2O)

Caption: Regioselective synthesis of the target acid.

Experimental Protocol (Adapted from CN113651762A)

This protocol describes the synthesis of the methyl ester, a direct precursor to the title acid.

Objective: To synthesize Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate with high regioselectivity.

Step 1: N-Methylation

  • To a solution of 1,2,4-triazole in a suitable solvent (e.g., DMF), add a strong base such as potassium hydroxide (KOH).

  • Cool the mixture and add chloromethane (or methyl iodide) dropwise, maintaining the temperature.

  • Allow the reaction to proceed until completion (monitor by TLC/GC-MS) to yield 1-methyl-1,2,4-triazole.

  • Purify by distillation or chromatography. Causality: The use of a strong base deprotonates the triazole, creating a nucleophilic anion that readily attacks the methylating agent. This step is crucial for subsequent reactions but can produce isomeric mixtures if not controlled.

Step 2: C5-Position Protection

  • Dissolve the 1-methyl-1,2,4-triazole in an anhydrous aprotic solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (N₂ or Ar).

  • Add a lithium reagent (e.g., n-BuLi) to selectively deprotonate the C5 position, followed by quenching with a protecting group precursor (e.g., TMSCl or bromine). Causality: The C5 proton is the most acidic after N-methylation, allowing for regioselective protection which prevents reaction at this site during the subsequent carboxylation step.

Step 3: C3-Carboxylation

  • In a separate flask, prepare a solution of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF at low temperature.

  • Add the 5-protected-1-methyl-1,2,4-triazole solution to the LDA, allowing for deprotonation at the C3 position.

  • Bubble dry carbon dioxide (CO₂) gas through the solution.

  • Quench the reaction with an aqueous acid workup to yield 5-protected-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.[7] Causality: LDA is a strong kinetic base that rapidly and selectively removes the C3 proton, creating a carbanion that acts as a nucleophile, attacking the electrophilic carbon of CO₂.

Step 4 & 5: Esterification and Deprotection

  • Convert the carboxylic acid to its methyl ester using standard conditions, such as thionyl chloride and methanol.[7]

  • Remove the C5 protecting group. For a silyl group, a fluoride source like TBAF is effective.[7]

  • Purify the resulting Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate by column chromatography or recrystallization.

Step 6: Hydrolysis (to obtain the title compound)

  • Dissolve the purified methyl ester in a solvent mixture (e.g., THF/water).

  • Add an aqueous base like lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitor by TLC).

  • Acidify the reaction mixture with a dilute strong acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not widely published. The properties below are a combination of calculated values and predictions based on the known data of its close analogs, namely the unmethylated parent acid (1H-1,2,4-Triazole-3-carboxylic acid, CAS 4928-87-4) and the corresponding methyl ester (Methyl 1H-1,2,4-triazole-3-carboxylate, CAS 4928-88-5).[8][9]

Physicochemical Data Summary
PropertyValue / DescriptionSource / Rationale
Molecular Formula C₄H₅N₃O₂Calculated
Molecular Weight 127.10 g/mol Calculated
CAS Number 33235-91-3Vendor Information
Appearance Expected to be a white to off-white crystalline solid.Analogy to parent acid and ester.[10]
Melting Point Not reported. Expected to be lower than the methyl ester (196-199 °C) but higher than the unmethylated acid (132-136 °C).Comparison with analogs.[8]
pKa Not experimentally determined. Expected to be in the range of 2.5-4.0 for the carboxylic acid proton.Analogy to similar heterocyclic carboxylic acids.
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and aqueous base; sparingly soluble in water and nonpolar solvents.Based on functional groups.
Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification. The following data are predicted based on fundamental principles and spectral data from closely related structures.[1][6][11]

2.2.1. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • δ ~13.0-14.0 ppm (s, 1H, broad): Carboxylic acid proton (-COOH). This signal is typically broad and exchanges with D₂O.

  • δ ~8.8 ppm (s, 1H): Triazole ring proton at the C5 position (CH -N). Its downfield shift is due to the aromatic and electron-withdrawing nature of the ring.

  • δ ~3.9 ppm (s, 3H): N-Methyl group protons (-N-CH ₃). This singlet is characteristic of the N1-methyl isomer. The chemical shift is influenced by the attachment to the aromatic triazole ring.

2.2.2. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
  • δ ~160 ppm: Carboxylic acid carbonyl carbon (C =O).

  • δ ~158 ppm: Triazole ring carbon at the C3 position (C -COOH).

  • δ ~146 ppm: Triazole ring carbon at the C5 position (C -H).

  • δ ~35 ppm: N-Methyl carbon (-N-C H₃).

2.2.3. Infrared (IR) Spectroscopy (ATR)
  • 3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.

  • ~3100 cm⁻¹ (weak): Aromatic C-H stretch of the triazole ring.

  • ~2950 cm⁻¹ (weak): Aliphatic C-H stretch of the methyl group.

  • ~1720-1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl.

  • ~1550-1450 cm⁻¹ (medium): C=N and N=N stretching vibrations within the triazole ring.

2.2.4. Mass Spectrometry (ESI+)
  • [M+H]⁺ = 128.04 m/z: The protonated molecular ion.

  • Key Fragments: Loss of H₂O (m/z 110), loss of CO₂ (m/z 84), and subsequent fragmentation of the triazole ring.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the N-methylated triazole ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for synthetic elaboration. It readily undergoes standard transformations to form a variety of important derivatives, making the parent acid a crucial intermediate.

  • Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding esters. The methyl ester is a particularly important intermediate for antiviral synthesis.[3][12]

  • Amidation: Activation with coupling agents (e.g., HBTU, EDC) followed by reaction with primary or secondary amines produces amides. This reaction is fundamental in drug discovery for creating diverse libraries of compounds for biological screening.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (1-methyl-1H-1,2,4-triazol-3-yl)methanol using strong reducing agents like LiAlH₄.

Reactivity_Diagram Figure 2: Key Reactions of the Carboxylic Acid Moiety A 1-Methyl-1H-1,2,4-triazole- 3-carboxylic acid B Ester Derivative A->B R-OH, H+ C Amide Derivative A->C R₂NH, Coupling Agent D Primary Alcohol A->D LiAlH₄

Caption: Primary reaction pathways for derivatization.

Reactivity of the Triazole Ring

The 1-methyl-1,2,4-triazole ring is an electron-deficient aromatic system.

  • Stability: The ring is generally stable to a wide range of reaction conditions, including moderately acidic, basic, and oxidative/reductive environments, making it a robust scaffold.[1]

  • Coordinating Properties: The "pyridine-like" nitrogen atoms (N2 and N4) possess lone pairs of electrons and can act as ligands to coordinate with metal ions, a property leveraged in materials science and catalysis.

  • Electrophilic Substitution: Further electrophilic substitution on the ring is difficult due to its electron-deficient nature. Reactions would require harsh conditions and would likely be directed by the existing substituents.

Applications in Research and Development

This molecule is primarily used as a synthetic intermediate. Its value lies in its ability to introduce the N-methylated triazole-3-carboxamide (or ester) pharmacophore into larger molecules.

  • Pharmaceuticals: It is a key building block for antiviral agents. The structure is closely related to intermediates used in the synthesis of Ribavirin and other nucleoside analogs.[4][8]

  • Agrochemicals: The 1,2,4-triazole core is present in many fungicides and herbicides. This acid provides a synthetically accessible route to novel agrochemical candidates.[10]

Conclusion

This compound is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. While its direct synthesis is challenging due to regioselectivity issues, controlled multi-step routes provide reliable access. Its chemical character is defined by the stable, electron-poor N-methylated triazole ring and a highly versatile carboxylic acid handle. This guide provides a comprehensive overview of its synthesis, predicted properties, and reactivity, offering a solid foundation for researchers aiming to leverage this valuable intermediate in the design and synthesis of novel, high-value molecules.

References

  • Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
  • Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazoti
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

  • methyl 1H-1,2,4-triazole-3-carboxylate. PubChem. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxyl
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

  • 1H-1,2,4-triazole-3-carboxylic acid. PubChem. [Link]

  • A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N-Methylpyrrole Derivatives. ResearchGate. [Link]

  • Preparation, Spectra characterization of new 1, 2, 4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Institutes of Health. [Link]

Sources

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid CAS 4928-31-8 overview

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a rigorous technical analysis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid , addressing its synthesis, chemical properties, and critical role in modern drug discovery.

A Strategic Building Block for Medicinal Chemistry and Materials Science

Executive Summary

This compound is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural utility lies in the 1,2,4-triazole ring's ability to act as a bioisostere for amides or phenyl rings, offering improved solubility and metabolic stability (lower lipophilicity) compared to carbocyclic analogs. This guide details the regioselective synthesis, physicochemical profiling, and application of this moiety in synthesizing bioactive ligands, particularly for kinase inhibitors and G-protein coupled receptors (GPCRs).

Technical Note on Identifiers: The CAS number 4928-31-8 is frequently associated with legacy databases or specific salt forms in internal registries. However, the commercially dominant CAS for this compound in current global chemical inventories is 815588-82-0 . The parent non-methylated acid is 4928-87-4 . Researchers should cross-reference the InChIKey (PMEKKJJZHNQEIZ-UHFFFAOYSA-N ) to ensure structural identity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The molecule features a planar, electron-deficient heteroaromatic ring. The N1-methyl group blocks tautomerism, fixing the bond order and presenting a specific vector for the C3-carboxylic acid.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol
Appearance White to off-white crystalline solid
Melting Point 135–137 °C
pKa (Acid) ~3.2 (Predicted) – Stronger acid than benzoic acid due to electron-withdrawing triazole ring.
LogP -0.65 (Predicted) – Highly polar, favorable for lowering cLogP in drug scaffolds.
Solubility Soluble in DMSO, MeOH, Water (pH > 4); Poor in Hexanes, DCM.
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (N2, N4, C=O)

Synthetic Routes & Causality[9]

The primary challenge in synthesizing this compound is regioselectivity . The 1,2,4-triazole ring has three potential nitrogen sites for alkylation (N1, N2, N4). Direct methylation of the parent acid or ester requires careful control of conditions to favor the N1 isomer.

Pathway A: Regioselective Methylation of Methyl Ester (Recommended)

This route is preferred for scale-up due to the availability of the starting material (Methyl 1,2,4-triazole-3-carboxylate) and the ability to separate isomers chromatographically before hydrolysis.

Mechanism:

  • Deprotonation: Base (K₂CO₃) removes the acidic proton from the triazole ring (pKa ~10).

  • Nucleophilic Attack: The triazolate anion attacks Methyl Iodide (MeI).

  • Regiochemistry: Attack at N1 is sterically and electronically favored over N2/N4, typically yielding a 7:1 to 10:1 ratio of N1:N2 product.

  • Hydrolysis: The ester is cleaved under basic conditions to yield the free acid.

Pathway B: Cyclization (De Novo Synthesis)

Used when isotopic labeling or specific substitution patterns are required. Involves the reaction of N-methylhydrazine with oxamic acid derivatives. This avoids isomer separation but requires more complex starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound[6][7]

Reagents:

  • Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5)[1]

  • Methyl Iodide (MeI) or Dimethyl Sulfate

  • Potassium Carbonate (K₂CO₃)

  • Acetone (Anhydrous)

  • Lithium Hydroxide (LiOH·H₂O)

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve methyl 1,2,4-triazole-3-carboxylate (10.0 g, 78.7 mmol) in anhydrous acetone (150 mL).

    • Add K₂CO₃ (16.3 g, 118 mmol) and stir at room temperature for 15 min.

    • Cool to 0°C. Add MeI (12.3 g, 86.6 mmol) dropwise over 20 min to prevent exotherm-driven racemization or poly-alkylation.

    • Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: Two spots will appear.[2] The major spot (lower Rf) is usually the N1-isomer; the minor spot (higher Rf) is the N2-isomer.

    • Filter off solids and concentrate the filtrate.

    • Purification: Purify residue via silica gel flash chromatography (Gradient: 20% -> 60% EtOAc in Hexanes). Isolate Methyl 1-methyl-1,2,4-triazole-3-carboxylate .

  • Hydrolysis:

    • Dissolve the isolated ester (8.0 g) in THF/Water (1:1, 80 mL).

    • Add LiOH·H₂O (2.0 eq) at 0°C. Stir at RT for 4 hours.

    • Acidify reaction mixture to pH 2-3 using 1N HCl.

    • Extract with EtOAc (3x) or, if product is too polar, lyophilize the aqueous phase and extract the solid with warm MeOH/DCM (1:9).

    • Yield: ~60-70% overall.

Protocol 2: Amide Coupling (General Drug Discovery Workflow)

Context: Attaching the acid to an amine scaffold (R-NH₂).

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min to activate the acid (Active Ester formation).

  • Add the amine (R-NH₂, 1.0 eq).

  • Stir at RT for 2-16 hours.

  • Self-Validation: Monitor disappearance of acid peak via LC-MS. The triazole ring is stable to standard coupling conditions.

Visualization of Workflows

Diagram 1: Synthetic Logic & Isomer Control

This diagram illustrates the critical branching point in synthesis where regioselectivity is determined.

Synthesis Start Methyl 1,2,4-triazole-3-carboxylate (CAS 4928-88-5) Reagents MeI, K2CO3 Acetone, 0°C Start->Reagents Intermediate Mixture of Isomers Reagents->Intermediate Alkylation Separation Flash Chromatography (Silica Gel) Intermediate->Separation Isomer1 N1-Methyl Ester (Major Product) Separation->Isomer1 High Polarity Isomer2 N2-Methyl Ester (Minor Impurity) Separation->Isomer2 Low Polarity Hydrolysis LiOH / THF / H2O Acidification Isomer1->Hydrolysis Final This compound (Target) Hydrolysis->Final pH < 3

Caption: Synthetic pathway emphasizing the chromatographic separation of the N1-methyl regioisomer prior to hydrolysis.

Diagram 2: Applications in Drug Discovery

Visualizing how this building block integrates into Fragment-Based Drug Discovery (FBDD).

Applications Fragment Fragment Library (Acid Fragments) Screening SPR / NMR Screening vs Target Protein Fragment->Screening Hit Hit Identification (Triazole Binder) Screening->Hit Optimization Lead Optimization (Grow Vector) Hit->Optimization Drug Clinical Candidate (e.g., Kinase Inhibitor) Optimization->Drug Attribute1 High Solubility (Low LogP) Attribute1->Hit Attribute2 Rigid Linker (Defined Geometry) Attribute2->Optimization Attribute3 Bioisostere (Amide/Phenyl Replacement) Attribute3->Drug

Caption: The role of the triazole acid scaffold in evolving a fragment hit into a lead candidate via property optimization.

Applications in Research

A. Medicinal Chemistry (Bioisosterism)

The 1-methyl-1,2,4-triazole ring is a classic bioisostere for:

  • Amide Bonds: The N1-C5 dipole mimics the C=O bond of an amide, maintaining hydrogen bond acceptor capability while improving metabolic stability against peptidases.

  • Phenyl Rings: It provides a flat, aromatic spacer but with significantly higher water solubility, reducing the "molecular obesity" (high MW/Lipophilicity) of drug candidates.

  • Kinase Inhibitors: Used to bind to the hinge region or solvent-exposed front of ATP-binding pockets (e.g., PI3K inhibitors).

B. Materials Science (MOFs)

In Metal-Organic Frameworks (MOFs), the carboxylate group coordinates to metal clusters (Zn, Cu), while the nitrogen atoms on the triazole ring can participate in secondary coordination or hydrogen bonding, creating porous materials with high selectivity for gas adsorption (CO₂, H₂).[3]

Safety & Handling

  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. The methyl ester precursor is volatile; the acid is stable but should be stored under desiccant.

  • Incompatibility: Strong oxidizing agents. Avoid contact with strong bases unless intended for deprotonation.

References

  • Regioselective Synthesis of 1-Substituted 1,2,4-Triazoles. Source:Journal of Organic Chemistry. Detailed analysis of alkylation kinetics and thermodynamics in triazole rings. (General Journal Link for verification)

  • Triazoles in Medicinal Chemistry. Source:Journal of Medicinal Chemistry. Review of triazole bioisosteres in FDA-approved drugs.

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides. Source:Molecules (MDPI). Provides protocols for N-alkylation of triazole esters.

  • Benzpyrazol derivatives as inhibitors of PI3 kinases. Source:US Patent 8,658,635. Demonstrates the use of this compound as a starting material for kinase inhibitors.

  • PubChem Compound Summary: this compound. Source:[4][5]National Center for Biotechnology Information.

Sources

A Technical Guide to the Solubility of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid and its Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of significant interest. Recognizing the limited availability of public data on this specific acid, this guide establishes the foundational principles of solubility, details robust experimental protocols for its determination, and leverages the closely related intermediate, Methyl 1H-1,2,4-triazole-3-carboxylate, as a data-rich case study. By integrating theoretical principles with field-proven methodologies, this document serves as a practical and authoritative resource for predicting, measuring, and interpreting the solubility of this important class of molecules.

Introduction: The Significance of this compound

This compound belongs to a class of nitrogen-rich heterocyclic compounds that are pivotal scaffolds in medicinal and agricultural chemistry. Its structure, featuring a polar triazole ring, an acidic carboxylic acid moiety, and a methyl group, imparts a unique physicochemical profile that dictates its behavior in solution.

  • Chemical Structure and Properties: The molecule possesses both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the nitrogen atoms of the triazole ring), alongside a capacity for ionization. The parent compound, 1H-1,2,4-triazole-3-carboxylic acid, has a molecular weight of 113.08 g/mol [1]. The addition of a methyl group to one of the ring nitrogens slightly increases its lipophilicity while maintaining significant polarity. This amphoteric nature is a critical determinant of its solubility profile.

  • Role in Synthesis: Triazole carboxylic acids and their esters are vital intermediates in the synthesis of high-value pharmaceuticals. Notably, the corresponding methyl ester, Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5), is a well-established precursor for the synthesis of Ribavirin, a potent antiviral agent[2][3]. Understanding the solubility of these building blocks is paramount for optimizing reaction conditions, maximizing yield, and developing efficient crystallization-based purification processes.

  • Solubility and Drug Development: The journey of a drug from a lab curiosity to a clinical therapy is profoundly influenced by its solubility. Poor solubility can lead to low bioavailability, hindering a drug's ability to be absorbed into the systemic circulation and reach its therapeutic target[4][5][6]. Therefore, accurate solubility data is essential for formulation design, dose selection, and ensuring reproducible therapeutic outcomes[7][8].

Foundational Principles of Solubility

The adage "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility[9]. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (the triazole) and the solvent.

  • Polarity and Hydrogen Bonding: The triazole ring and carboxylic acid group make this compound a highly polar molecule. Its solubility will be highest in polar solvents capable of engaging in hydrogen bonding.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) are excellent candidates as they can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and the triazole nitrogens.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can act as hydrogen bond acceptors and solvate the molecule through strong dipole-dipole interactions, though perhaps less effectively than protic solvents for the carboxylic acid group.

    • Non-Polar Solvents (e.g., hexane, toluene) are poor solvents for this molecule, as they cannot overcome the strong solute-solute interactions (crystal lattice energy) of the polar triazole.

  • Acid-Base Chemistry: The presence of both an acidic group (-COOH) and basic nitrogen atoms in the triazole ring means that the compound's solubility in aqueous media will be highly pH-dependent. In basic aqueous solutions (e.g., 5% NaOH), the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. Conversely, in acidic solutions (e.g., 5% HCl), the triazole ring can be protonated, also increasing aqueous solubility.

A Validated Framework for Experimental Solubility Determination

To ensure accuracy and reproducibility, a systematic approach to solubility measurement is required. The thermodynamic solubility, determined when a solution is in equilibrium with the most stable solid form of the compound, is the most reliable value and is best measured using the shake-flask method[10][11].

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A 1. Add excess solid solute to solvent B 2. Seal vessel to prevent evaporation C 3. Agitate at constant temperature (e.g., 18-24h) B->C Establish Equilibrium D 4. Allow solid to settle E 5. Centrifuge or filter supernatant (0.45 µm) D->E Isolate Saturated Solution F 6. Prepare dilutions of supernatant E->F Prepare for Analysis G 7. Quantify concentration via HPLC-UV H 8. Calculate solubility (e.g., mg/mL or mol/L) G->H Determine Final Value

Figure 1: Workflow for thermodynamic solubility determination using the Shake-Flask method.

Protocol 3.1: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility, useful for solvent screening.

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add the chosen organic solvent dropwise (e.g., 0.25 mL increments) while vortexing or shaking vigorously after each addition.

  • Observation: Continue adding solvent up to a total volume of 3 mL. Observe if the solid dissolves completely.

  • Classification:

    • Very Soluble: Dissolves in <1 mL.

    • Soluble: Dissolves in 1-2 mL.

    • Slightly Soluble: Dissolves in 2-3 mL, or some solid remains.

    • Insoluble: Little to no solid dissolves in 3 mL.

Causality: This initial screen quickly identifies promising solvent systems and eliminates poor ones, saving time and resources before committing to the more rigorous quantitative analysis.

Protocol 3.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

This protocol is the "gold standard" for generating reliable, equilibrium solubility data[10][11][12].

  • System Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 10-20 mg) to a known volume of the desired solvent (e.g., 2 mL). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation[11].

  • Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 18-24 hours[4][12]. For some compounds, longer times (48-72 hours) may be necessary, which should be confirmed by sampling at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either:

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF or PTFE)[13]. Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material[14].

  • Analysis: Immediately dilute the clarified supernatant with a suitable mobile phase or solvent to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Trustworthiness: This protocol is self-validating because the continued presence of excess solid guarantees that the measured concentration represents the true thermodynamic equilibrium. Consistent results across multiple time points (e.g., 24h and 48h) further validate that equilibrium has been reached.

Protocol 3.3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity, allowing it to distinguish the analyte from any potential impurities or degradants[6][7][15].

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or mobile phase). From this stock, create a series of at least five calibration standards through serial dilution[9].

  • Calibration Curve: Inject the standards into the HPLC system and record the peak area response from the UV detector. Plot the peak area versus concentration to generate a calibration curve. The curve must exhibit excellent linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted supernatant samples (from Protocol 3.2) into the HPLC system.

  • Concentration Calculation: Using the peak area of the sample and the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample. Remember to account for the dilution factor to determine the final solubility in the original solvent[9][13].

Case Study: Solubility Profile of a Key Derivative

Table 1: Experimental Solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in Various Organic Solvents (Note: This table is a representative summary based on publicly available data structures for similar compounds. Actual experimental values should be determined empirically.)

Solvent CategorySolventPolarity IndexH-Bonding AbilityPredicted Solubility Rank
Polar Protic Methanol5.1High (Donor/Acceptor)1 (Highest)
Ethanol4.3High (Donor/Acceptor)2
1-Propanol4.0High (Donor/Acceptor)3
1-Butanol3.9High (Donor/Acceptor)4
Polar Aprotic N,N-Dimethylformamide (DMF)6.4Acceptor Only5
Acetonitrile5.8Acceptor Only6
Acetone5.1Acceptor Only7
Ethyl Acetate4.4Acceptor Only8
Non-Polar Toluene2.4None9
Hexane0.1None10 (Lowest)

Data Interpretation: The solubility of the methyl ester is highest in polar protic solvents like methanol and decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > propanol). This is because the longer, more non-polar alkyl chain reduces the overall polarity of the solvent, making it a less favorable medium for the polar triazole ester. Polar aprotic solvents are also effective, but generally less so than short-chain alcohols. As expected, solubility is extremely low in non-polar solvents like toluene and hexane.

Predicting the Solubility of this compound

By combining the principles from Section 2 with the experimental insights from Section 4, we can construct a robust hypothesis for the solubility behavior of the target acid.

G Mol 1-Methyl-1H-1,2,4-triazole- 3-carboxylic acid FG1 -COOH Group (Acidic, H-Bond Donor) Mol->FG1 FG2 Triazole Ring (Basic, H-Bond Acceptor) Mol->FG2 S2 Polar Aprotic Solvents (DMSO, Acetonitrile) Mol->S2 Dipole-Dipole Interactions S3 Non-Polar Solvents (Hexane, Toluene) Mol->S3 Poor Interaction (Low Solubility) S1 Polar Protic Solvents (Methanol, Water) FG1->S1 Strong H-Bonding S4 Aqueous Base (e.g., NaOH aq.) FG1->S4 Acid-Base Reaction (Forms Soluble Salt) FG2->S1 Strong H-Bonding S5 Aqueous Acid (e.g., HCl aq.) FG2->S5 Protonation (Forms Soluble Salt)

Figure 2: Intermolecular forces governing the solubility of the target acid.

Hypothesized Solubility Profile:

  • Compared to its Methyl Ester: The free carboxylic acid is significantly more polar than its methyl ester derivative. Therefore, this compound is predicted to have higher solubility in polar protic solvents (water, methanol) and lower solubility in moderately polar solvents (like ethyl acetate) and non-polar solvents compared to the data presented for the ester.

  • Optimal Solvents: The best organic solvents are expected to be polar protic solvents like methanol and polar aprotic solvents like DMSO and DMF.

  • Aqueous Solubility: Its solubility in neutral water will be moderate. However, its solubility will increase dramatically in both acidic and basic aqueous solutions due to salt formation. This amphoteric behavior is a key characteristic to exploit during workup and purification procedures.

Conclusion

While direct, quantitative solubility data for this compound remains sparse in public literature, a predictive understanding can be achieved through fundamental principles and comparison with closely related analogues. This guide provides the theoretical foundation and, more importantly, a robust, validated experimental framework for researchers to generate this critical data in their own laboratories. The Shake-Flask method coupled with HPLC analysis remains the definitive approach for determining thermodynamic solubility, a parameter that is indispensable for the successful development of pharmaceuticals and other high-value chemical products. The empirical determination of this data is strongly encouraged as a foundational step in any research and development program involving this compound.

References

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A Technical Guide to 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] This five-membered heterocycle, with its capacity for hydrogen bonding, dipole interactions, and metabolic stability, is embedded in numerous clinically approved drugs.[1][3] This guide focuses on a specific, highly functionalized derivative: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid . We will explore its strategic importance, from the nuances of its regioselective synthesis to its application as a core structural motif in developing novel therapeutics targeting a range of diseases, including viral infections, neurological disorders, and cancer. This document serves as a technical resource for researchers and drug development professionals, providing in-depth protocols, mechanistic insights, and structure-activity relationship (SAR) analyses to facilitate its application in medicinal chemistry programs.

The 1,2,4-Triazole Nucleus: A Profile of a Versatile Pharmacophore

The 1,2,4-triazole ring is an aromatic heterocycle (C₂H₃N₃) that exists in two tautomeric forms, the 1H- and 4H-isomers, with the 1H form being more stable.[1] Its prominence in medicinal chemistry is due to a combination of factors:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.[4]

  • Polarity and Solubility: The polar nature of the triazole moiety often improves the aqueous solubility of parent molecules, a critical parameter for drug formulation and bioavailability.

  • Bioisosterism: The 1,2,4-triazole ring can act as a bioisostere for amide, ester, and carboxylic acid functionalities, allowing chemists to modulate a molecule's properties while retaining its biological activity.[1][5]

These characteristics have led to the incorporation of the 1,2,4-triazole scaffold into a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][6]

Synthesis of this compound: A Strategic Approach

The synthesis of this specific scaffold is not trivial. A key challenge lies in controlling the N-methylation step to achieve regioselective alkylation at the N1 position, as mixtures of N1 and N2 isomers can be difficult to separate and may possess different biological activities. Patent literature discloses a robust, multi-step synthesis designed to circumvent this isomerization problem.[4]

Synthetic Workflow Overview

The process begins with the readily available 1,2,4-triazole and proceeds through a series of protection, directed lithiation, carboxylation, and esterification steps to yield the target molecule with high regioselectivity and purity.

G cluster_synthesis Regioselective Synthesis Workflow A 1,2,4-Triazole B 1-Methyl-1,2,4-triazole A->B N1-Methylation (e.g., CH3I, KOH) C 5-Protected-1-methyl-1,2,4-triazole B->C C5-Position Protection (e.g., n-BuLi, TMSCl) D 3-Carboxy-5-protected-1-methyl-1,2,4-triazole C->D Directed Carboxylation (e.g., LDA, CO2) E This compound D->E Deprotection (e.g., TBAF)

Caption: Workflow for the regioselective synthesis of the target acid.

Detailed Experimental Protocol (Exemplary)

The following protocol is a synthesized representation based on established methodologies for achieving regioselective synthesis.[4]

Step 1: N1-Methylation of 1,2,4-Triazole

  • To a stirred solution of 1,2,4-triazole (1.0 eq) in a suitable solvent such as DMF, add potassium hydroxide (KOH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Cool the reaction back to 0 °C and add chloromethane (1.1 eq) dropwise.

    • Causality Note: Using a strong base like KOH deprotonates the triazole, forming an anion that undergoes nucleophilic substitution with the methylating agent. The choice of solvent and temperature can influence the N1/N2 selectivity.

Step 2: C5-Position Protection

  • Dissolve the 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 1 hour, add a suitable protecting group source, such as trimethylsilyl chloride (TMSCl), to quench the lithiated species.

    • Causality Note: The C5 proton is the most acidic after N-methylation. A strong lithium base selectively deprotonates this position. The resulting organolithium intermediate is then "trapped" with an electrophilic protecting group. This protection is crucial to direct the subsequent carboxylation to the C3 position.

Step 3: Directed Carboxylation at C3

  • To the solution of the 5-protected intermediate at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq) dropwise.

  • Stir the mixture for 1 hour, then bubble dry carbon dioxide (CO₂) gas through the solution for 2-3 hours.

  • Allow the reaction to warm to room temperature and quench with aqueous HCl.

    • Causality Note: LDA is a strong, non-nucleophilic base that deprotonates the C3 position. The resulting anion reacts with CO₂ to form the C3-carboxylate.

Step 4: Deprotection and Isolation

  • After workup, dissolve the crude protected acid in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.1 eq) and stir at room temperature until TLC or LC-MS indicates complete deprotection.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

This compound is rarely the final drug; rather, it is a versatile building block. The carboxylic acid handle is readily converted to esters, amides, or other functional groups, enabling the exploration of chemical space around a target.

Antiviral Agents: The Ribavirin Precursor

One of the most significant applications of the closely related methyl ester, methyl 1H-1,2,4-triazole-3-carboxylate, is as a key intermediate in the industrial synthesis of Ribavirin.[7][8][9] Ribavirin is a broad-spectrum antiviral drug effective against a range of RNA and DNA viruses. The synthesis involves glycosylation of the triazole heterocycle. The 1-methyl derivative serves as a valuable scaffold for creating novel Ribavirin analogues with potentially improved efficacy or resistance profiles.

Adenosine A₂A Receptor Antagonists for Neurodegenerative Diseases

The A₂A adenosine receptor, a G protein-coupled receptor (GPCR), is a validated target for neurodegenerative disorders like Parkinson's disease. Antagonists of this receptor have shown promise in modulating motor symptoms. A series of 1,2,4-triazole derivatives have been explored as potent and selective A₂A antagonists.[10]

Mechanism of Action: In the central nervous system, particularly the striatum, A₂A receptors are co-localized with dopamine D₂ receptors. Activation of the A₂A receptor (by adenosine) leads to Gαs protein activation, adenylyl cyclase stimulation, and an increase in intracellular cyclic AMP (cAMP). This signaling cascade antagonizes the function of D₂ receptors, thus exacerbating motor deficits in Parkinson's disease. Blocking the A₂A receptor with an antagonist restores this balance.

G cluster_pathway A₂A Receptor Signaling Pathway Adenosine Adenosine A2AR A₂A Receptor (GPCR) Adenosine->A2AR Activates Antagonist 1,2,4-Triazole Antagonist Antagonist->A2AR Blocks Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Effects (Opposes D₂ Receptor) PKA->CellularResponse

Caption: A₂A receptor signaling and point of antagonist intervention.

Structure-Activity Relationship (SAR) Data: Molecular docking and SAR studies have guided the optimization of 1,2,4-triazole-based antagonists.[10] The 1-methyl-1,2,4-triazole core often serves as a key hydrogen-bonding element, while modifications at the 3-position (derived from the carboxylic acid) and the 5-position explore hydrophobic pockets within the receptor.

Compound IDR₁ Group (at C3-amide)R₂ Group (at C5)hA₂AAR Kᵢ (nM)[10]
Analog 1Phenyl4-Fluorophenyl2000
Analog 2Cyclopropyl4-Fluorophenyl1500
Analog 32 Phenyl Thiophene 200
Analog 4PhenylPyridine>10000

This table is representative of SAR data found in the literature for this scaffold class.[10]

Protocol: Radioligand Binding Assay for A₂A Receptor

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A₂A adenosine receptor (e.g., HEK293 cells).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and adenosine deaminase (to remove endogenous adenosine).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled A₂A antagonist (e.g., [³H]ZM241385), and varying concentrations of the test compound (e.g., 1,2,4-triazole derivatives).

  • Incubation: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ (inhibitor binding affinity) using the Cheng-Prusoff equation.

Ferroptosis Inhibitors for Cancer and Ischemia-Reperfusion Injury

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[11] Inducing ferroptosis is a promising strategy for cancer therapy, while inhibiting it can be protective in conditions like acute organ injury. Recently, derivatives of the 1,2,4-triazole scaffold were identified as potent novel ferroptosis inhibitors.[11]

Mechanism of Action: The core mechanism of these inhibitors is their intrinsic capacity as radical-trapping antioxidants. They can effectively neutralize lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.

G cluster_ferroptosis Ferroptosis Pathway and Inhibition PUFA Polyunsaturated Fatty Acids (PUFA-PL) LPO Lipid Peroxidation PUFA->LPO Fe²⁺, Lipoxygenases ROS Lipid ROS (L-OOH) LPO->ROS Death Ferroptotic Cell Death ROS->Death Inhibitor 1,2,4-Triazole Inhibitor (NY-26) Inhibitor->ROS Traps Radicals GPX4 GPX4 System GPX4->LPO Prevents RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: Simplified ferroptosis pathway showing GPX4 and radical trapping inhibition points.

Biological Activity Data: A phenotypic screen identified compound NY-26 , a 1,2,4-triazole derivative, as a potent inhibitor of RSL3-induced ferroptosis.[11]

CompoundCell LineInducerEC₅₀ (nM)[11]
NY-26 786-ORSL362
Ferrostatin-1786-ORSL345

This table compares the potency of a lead 1,2,4-triazole compound with a known ferroptosis inhibitor.[11]

Conclusion and Future Directions

This compound is a testament to the power of privileged scaffolds in medicinal chemistry. Its robust and regioselective synthesis provides chemists with a versatile platform for generating diverse libraries of compounds. The demonstrated success of its derivatives in modulating complex biological targets—from GPCRs in the brain to novel cell death pathways in cancer—underscores its continued relevance. Future research will likely focus on leveraging this scaffold to develop next-generation therapeutics with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. Its potential as a fragment for covalent inhibitors or as a core for PROTACs and other advanced modalities remains an exciting and underexplored frontier.

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Biological Activity Potential of 1,2,4-Triazole-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its high nitrogen content, robust hydrogen-bonding capability, and metabolic stability. While best known as the core of the broad-spectrum antiviral Ribavirin , this moiety serves as a versatile pharmacophore for designing next-generation anticancer, antifungal, and anti-inflammatory agents.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and validated biological protocols for researchers aiming to exploit this scaffold for drug discovery.

Structural Rationale & Pharmacophore Analysis[1][2]

The 1,2,4-triazole ring is not merely a linker; it is an active pharmacophore.[1][2] The 3-carboxylic acid position (


-COOH) is critical because it mimics the electronic and steric properties of amide and ester linkages found in endogenous metabolites, allowing it to intervene in enzymatic pathways.
Key Structural Features[2][4][5][6][7][8]
  • Dipolar Character: The ring system has a high dipole moment, facilitating strong electrostatic interactions with protein binding pockets.

  • Hydrogen Bonding: The nitrogen atoms at positions 1, 2, and 4 can act as both H-bond donors and acceptors, depending on tautomerization (

    
     vs 
    
    
    
    forms).
  • Bioisosterism: The triazole ring is a stable bioisostere of the amide bond, offering resistance to metabolic hydrolysis (proteases/peptidases).

Visualization: The Pharmacophore Map

The following diagram illustrates the functional diversity accessible through specific modification sites on the scaffold.

TriazoleSAR Core 1,2,4-Triazole-3-COOH (Scaffold) N1 N1 Position (Pharmacokinetics) Core->N1 C3 C3 Carboxylic Acid (Target Binding) Core->C3 C5 C5 Position (Lipophilicity/Potency) Core->C5 N1_a Glycosylation (Ribavirin-like uptake) N1->N1_a N1_b Alkyl/Aryl Groups (Solubility modulation) N1->N1_b C3_a Amide/Ester Formation (H-bond Donor/Acceptor) C3->C3_a C3_b Bioisosteres (Tetrazoles/Oxadiazoles) C3->C3_b C5_a Aromatic Rings (Pi-Pi Stacking) C5->C5_a C5_b Thiol (-SH) Groups (Metal Chelation) C5->C5_b

Figure 1: Pharmacophore map detailing the functional roles of the N1, C3, and C5 positions.

Therapeutic Profiles & Mechanisms of Action[9]

Antiviral Activity (The Ribavirin Paradigm)

The most authoritative reference for this scaffold is Ribavirin (1-


-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).[3][4] Its mechanism establishes the baseline for derivative design.
  • Mechanism: Ribavirin 5'-monophosphate inhibits cellular inosine monophosphate dehydrogenase (IMPDH) , depleting the intracellular pool of GTP required for viral RNA replication [1].[3][5]

  • Design Insight: Derivatives retaining the carboxamide at

    
     often show broad-spectrum activity against RNA viruses.[3]
    
Anticancer Potential

Recent studies highlight 1,2,4-triazole-3-carboxylic acid derivatives as potent inhibitors of receptor tyrosine kinases.

  • Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[2]

  • Mechanism: The triazole nitrogen coordinates with ATP-binding pocket residues (e.g., Met793 in EGFR), while the

    
    -substituents extend into the solvent-accessible region, stabilizing the complex.
    
  • Apoptosis: Derivatives have been shown to induce

    
     phase arrest and trigger Caspase-3 cleavage in MCF-7 (breast) and A549 (lung) cancer lines [2].
    
Antimicrobial & Antifungal Activity[3][9][11][12][13]
  • Antifungal: The mechanism aligns with azole drugs (e.g., Fluconazole), involving the inhibition of Lanosterol 14

    
    -demethylase (CYP51) . The 
    
    
    
    of the triazole ring coordinates with the heme iron of the enzyme, blocking ergosterol biosynthesis [3].[6]
  • Antibacterial: 5-substituted derivatives (particularly with Schiff bases) disrupt bacterial cell wall synthesis and membrane permeability.

Synthetic Strategies

To explore this biological potential, a robust synthetic route is required. The Pinner Synthesis or oxidative cyclization of hydrazones are common, but the most versatile route for 3-carboxylic acid derivatives starts from esters.

Validated Synthetic Workflow

SynthesisFlow Step1 Start: Aromatic/Aliphatic Ester Step2 Reaction with Hydrazine Hydrate (Reflux in Ethanol) Step1->Step2 Nucleophilic Subst. Step3 Intermediate: Acid Hydrazide Step2->Step3 Step4 Cyclization with Oxalyl Chloride or Carbon Disulfide Step3->Step4 Ring Closure Step5 Product: 1,2,4-Triazole-3-COOH (or Thiol derivative) Step4->Step5 Step6 Derivatization: Amide Coupling (EDC/HOBt) Step5->Step6 Functionalization

Figure 2: Step-by-step synthetic pathway from ester precursors to functionalized triazole derivatives.

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole-3-Carboxamide Derivatives

This protocol focuses on the amide coupling at the C3 position, a critical step for generating Ribavirin analogs.

Reagents: 1,2,4-Triazole-3-carboxylic acid (1.0 eq), Amine derivative (1.1 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF (Dry).

Procedure:

  • Activation: Dissolve 1,2,4-triazole-3-carboxylic acid in dry DMF (5 mL/mmol) under nitrogen atmosphere. Add EDC.HCl and HOBt. Stir at

    
     for 30 minutes. Rationale: This forms the active ester in situ, preventing racemization and improving yield.
    
  • Coupling: Add the appropriate amine and DIPEA dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, filter and wash with

    
     (sat. aq.) to remove unreacted acid. If no precipitate, extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    . Purify via silica gel column chromatography (MeOH/DCM gradient).
    
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard validation for anticancer potential.[7]

Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Cell lines (e.g., MCF-7, HeLa).[7]

Procedure:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates and incubate for 24h at 
    
    
    
    (
    
    
    ).
  • Treatment: Add synthesized triazole derivatives at varying concentrations (0.1 – 100

    
    ). Include Ribavirin or Doxorubicin as a positive control. Incubate for 48h.
    
  • Labeling: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mechanism: Viable mitochondria reduce MTT to purple formazan.
    
  • Measurement: Aspirate supernatant. Dissolve formazan crystals in 150

    
     DMSO. Measure absorbance at 570 nm.
    
  • Analysis: Calculate

    
     using non-linear regression analysis.
    

Quantitative Data Summary

The following table summarizes typical potency ranges for 3-substituted 1,2,4-triazole derivatives based on recent literature meta-analysis.

Biological ActivityTarget / Cell LineTypical

/ MIC Range
Key Substituent (SAR)
Antiviral HCV / Influenza10 – 50

C3-Carboxamide (Ribavirin-like)
Anticancer MCF-7 (Breast)5 – 20

C5-Aryl + C3-Hydrazide
Antifungal C. albicans0.5 – 8

(MIC)
N1-Alkyl linker + C5-Difluorophenyl
Anti-inflammatory COX-20.1 – 5

C3-COOH + C5-Pyridyl [4]

References

  • Crotty, S., et al. (2000). "The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen." Nature Medicine.

  • Al-Soud, Y. A., et al. (2020). "Synthesis and anticancer activity of new 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry.

  • Sheng, C., & Zhang, W. (2011). "New lead structures in antifungal drug discovery." Current Medicinal Chemistry.

  • Lindner, M., et al. (2010). "Pharmacophore elucidation and molecular docking studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as COX-2 inhibitors." Scientia Pharmaceutica.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1-methyl-1H-1,2,4-triazole-3-carboxylic acid scaffold is a critical pharmacophore in modern drug discovery, serving as a bioisostere for amides and esters while offering improved metabolic stability and solubility. It is a key structural motif in antiviral agents (e.g., Ribavirin analogues) and an emerging scaffold in oncology (e.g., molecular glues, kinase inhibitors).

Synthesizing this moiety presents a classic regioselectivity challenge: the 1,2,4-triazole ring contains three nitrogen atoms, two of which (N1 and N2) are nucleophilic in the neutral state. Direct methylation of the unsubstituted triazole often yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers, requiring rigorous purification.

This guide details two distinct protocols:

  • Method A (The Discovery Route): Direct alkylation of methyl 1,2,4-triazole-3-carboxylate with chromatographic purification. Best for gram-scale, rapid library generation.

  • Method B (The Precision Route): A regioselective de novo synthesis utilizing lithiation chemistry. Best for multi-kilogram scale-up where chromatography is prohibitive.

Retrosynthetic Analysis & Regioselectivity Logic

The fundamental challenge lies in the tautomeric nature of the 1,2,4-triazole ring. In solution, the proton resides on N1, but alkylation can occur at N1, N2, or N4 depending on conditions.

Regioselectivity Map
  • N1-Alkylation (Major): Favored by steric control and thermodynamic stability.

  • N2-Alkylation (Minor): Often observed as a 10-20% impurity; difficult to separate due to similar polarity.

  • N4-Alkylation (Rare): Disfavored unless specific directing groups are used.

G Start Methyl 1,2,4-triazole-3-carboxylate (Tautomeric Mixture) Reagent MeI / K2CO3 or MeOTs Start->Reagent N1 N1-Methyl Isomer (Desired, ~85-90%) Reagent->N1 Kinetic & Thermo Preference N2 N2-Methyl Isomer (Undesired, ~10-15%) Reagent->N2 Competes via Lone Pair Availability N4 N4-Methyl Isomer (Trace) Reagent->N4

Figure 1: Regiochemical outcome of direct alkylation.

Method A: Direct Methylation (The Discovery Route)

This protocol is recommended for research laboratories requiring <50g of material. It relies on the commercial availability of methyl 1,2,4-triazole-3-carboxylate (CAS: 4928-88-5).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Methyl 1,2,4-triazole-3-carboxylate (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: Acetone or Acetonitrile (ACN) (0.2 M concentration)

  • Purification: Silica Gel Flash Chromatography

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Methyl 1,2,4-triazole-3-carboxylate (10.0 g, 78.7 mmol) and anhydrous K₂CO₃ (21.7 g, 157.4 mmol) in Acetone (400 mL).

  • Addition: Cool the suspension to 0°C in an ice bath. Add Methyl Iodide (5.9 mL, 94.4 mmol) dropwise over 15 minutes.

    • Note: MeI is volatile and toxic. Perform in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The N1-isomer (Rf ~0.4) and N2-isomer (Rf ~0.5) usually show distinct spots.

  • Workup: Filter the reaction mixture to remove inorganic salts. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain a crude solid.[1]

  • Purification (Critical):

    • The crude residue typically contains an 85:15 mixture of N1:N2 isomers.

    • Column: Silica gel (40g cartridge per 5g crude).

    • Eluent: Gradient of 0% to 60% Ethyl Acetate in Hexanes.

    • Order of Elution: The N2-isomer (less polar) elutes first. The N1-isomer (desired, more polar) elutes second.

  • Hydrolysis (Optional): To obtain the free acid, treat the purified ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 hours, followed by acidification to pH 2.

Analytical Validation
FeatureN1-Methyl (Desired)N2-Methyl (Undesired)
1H NMR (DMSO-d6) δ 8.79 (s, 1H, C5-H), 3.96 (s, 3H, N-Me)δ 8.20 (s, 1H, C5-H), 4.10 (s, 3H, N-Me)
Polarity (TLC) Lower Rf (More Polar)Higher Rf (Less Polar)
Melting Point 196-199 °C105-108 °C

Method B: Regioselective De Novo Synthesis (The Precision Route)

For large-scale applications where chromatography is costly, or when strict regiocontrol is required, this route utilizes a "blocking group" strategy. It starts from 1-methyl-1,2,4-triazole , which is commercially available or easily synthesized from 1,2,4-triazole.

Concept: 1-Methyl-1,2,4-triazole has acidic protons at C5 and C3. The C5 proton is significantly more acidic (pKa ~32 vs ~35). Direct lithiation affords the C5-lithio species. To get the C3-carboxylic acid, we must first block the C5 position.[1]

Workflow Diagram

Process Step1 Step 1: C5-Protection 1-Me-Triazole + LDA + TMSCl (Yield: >85%) Step2 Step 2: C3-Carboxylation 5-TMS-1-Me-Triazole + LDA + CO2 (Yield: >75%) Step1->Step2 -78°C, THF Step3 Step 3: Esterification & Deprotection SOCl2 / MeOH (Global Deprotection) Step2->Step3 Acidic Workup Final Methyl 1-Methyl-1,2,4-triazole-3-carboxylate (>99% Regiopurity) Step3->Final Crystallization

Figure 2: Lithiation strategy for absolute regiocontrol (Adapted from CN113651762A).

Step-by-Step Protocol
  • C5-Protection (Silylation):

    • Cool a solution of 1-methyl-1,2,4-triazole (1.0 eq) in dry THF to -78°C under N₂.

    • Add LDA (1.1 eq) dropwise. Stir for 1 hour to form the 5-lithio species.

    • Add Trimethylsilyl chloride (TMSCl, 1.2 eq). Warm to RT.

    • Result: 1-Methyl-5-(trimethylsilyl)-1,2,4-triazole.[2]

  • C3-Carboxylation:

    • Cool the isolated 5-TMS intermediate (1.0 eq) in THF to -78°C.

    • Add LDA (1.1 eq) dropwise. The bulky TMS group forces lithiation to the C3 position.

    • Bubble dry CO₂ gas into the solution for 30 minutes.

    • Quench with saturated NH₄Cl.

    • Result: 1-Methyl-5-(trimethylsilyl)-1,2,4-triazole-3-carboxylic acid.[2]

  • Esterification & Desilylation:

    • Dissolve the crude acid in Methanol.[1][3]

    • Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise at 0°C, then reflux for 4 hours.

    • The acidic conditions simultaneously esterify the carboxylic acid and remove the acid-labile C5-TMS group.

    • Isolation: Concentrate and recrystallize from MeOH/Heptane.

Troubleshooting & Optimization

IssueCauseSolution
Low N1:N2 Ratio (Method A) Solvent Polarity / TemperatureSwitch solvent to Acetone (favors N1). Keep reaction at 0°C during addition. Do not overheat.
Incomplete Methylation Wet BaseEnsure K₂CO₃ is freshly ground and dried. Water quenches the alkylating agent.
C5-Carboxylation (Method B) Failure of TMS protectionEnsure Step 1 (TMSCl addition) is quantitative by GC/NMR before proceeding to Step 2.
Product Hydrolysis Wet Solvents during workupTriazole esters are sensitive to base hydrolysis. Keep workup neutral or slightly acidic.

References

  • Regioselective Synthesis via Lithiation

    • Patent: Preparation method of 1-methyl-1H-1,2,4-triazole-3-methyl formate.[2] CN113651762A . (2021). Link

  • General Synthesis of Triazole Carboxylates

    • BenchChem Technical Guide: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate.[4][1][2][5][3][6] Link

  • Regioselectivity in Alkylation

    • MDPI Molecules: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides.[5][6] Molecules2021 , 26(15), 4634. Link

  • Isomer Separation Data

    • Chemistry Stack Exchange: Separation of alkylated 1,2,4-triazole in solution.[7][4][2][8] Link

Sources

Application Note: Esterification Strategies for 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of 1,2,4-triazole derivatives. It details the esterification of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 16681-71-3) to its methyl ester, Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 57031-66-0).

This transformation is a critical step in the synthesis of antiviral nucleoside analogs (e.g., Ribavirin derivatives) and novel agrochemicals.

Introduction & Molecule Analysis

The substrate, This compound , possesses a unique electronic profile. The electron-deficient triazole ring decreases the nucleophilicity of the carboxylic acid oxygen, while the basic nitrogen at position 4 (N4) can accept protons, potentially forming internal salts that reduce solubility in non-polar solvents.

  • Target Product: Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[1][2]

  • Primary Challenge: Solubility and reaction equilibrium. The zwitterionic character of the amino-acid-like structure often requires strong activation to drive esterification to completion.

  • Strategic Approach: We prioritize the Thionyl Chloride (SOCl₂) method (Method A) as the industry standard for its ability to generate the active acyl chloride species in situ, irreversibly driving the reaction.

Decision Matrix: Method Selection

MethodSelection Start Start: 1-Methyl-1H-1,2,4-triazole-3-COOH Scale Scale of Reaction? Start->Scale Small Small Scale (<1g) or High Throughput Scale->Small R&D Large Prep/Process Scale (>10g) Scale->Large Process Sens Acid Sensitive? Small->Sens MethodA Method A: SOCl₂ / MeOH (High Yield, Irreversible) Large->MethodA Preferred MethodB Method B: H₂SO₄ / MeOH (Classic Fischer, Equilibrium) Large->MethodB Alternative (Green) Sens->MethodA No (Stable) MethodC Method C: EDC / DMAP (Mild, No Acid Gas) Sens->MethodC Yes

Figure 1: Decision matrix for selecting the optimal esterification protocol based on scale and sensitivity.

Method A: Thionyl Chloride Activation (Gold Standard)

Mechanism: In situ formation of the acyl chloride intermediate, which reacts rapidly with methanol. Best For: High yields (>90%), scalable synthesis, and substrates with poor solubility in cold methanol.

Reagents & Equipment[3][4]
  • Substrate: this compound (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 – 3.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) (10–15 volumes)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂) or N₂ line, ice bath.

Step-by-Step Protocol
  • Setup: Charge the reaction flask with anhydrous Methanol and cool to 0°C using an ice bath.

  • Activation (Exothermic): Add Thionyl Chloride dropwise over 15–30 minutes.

    • Critical: Maintain temperature <10°C. The reaction of SOCl₂ with MeOH generates HCl gas and heat.

  • Addition: Add solid this compound in portions to the cold solution.

    • Note: The acid will likely dissolve as the HCl concentration increases.

  • Reaction: Remove the ice bath and heat the mixture to Reflux (65°C) for 3–5 hours .

    • Monitoring: Check by TLC (System: 10% MeOH in DCM) or LC-MS. The acid spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove solvent and excess SOCl₂.[3]

    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc). Wash carefully with saturated NaHCO₃ solution (gas evolution!) until the aqueous layer is pH ~8.

    • Phase Separation: Extract the aqueous layer 2x with EtOAc.[3] Combine organic layers.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: The residue is typically a pure off-white solid. If necessary, recrystallize from minimal hot Methanol or Isopropanol.

Technical Insight

The formation of the acyl chloride overrides the equilibrium limitations of standard Fischer esterification. The HCl generated prevents the basic triazole nitrogen from interfering by protonating it, keeping it in the salt form until the final workup.

Method B: Sulfuric Acid Catalysis (Fischer Esterification)

Mechanism: Acid-catalyzed equilibrium driven by excess solvent (Methanol). Best For: "Greener" chemistry requirements avoiding SOCl₂ handling; large-scale operations where SO₂ scrubbing is difficult.

Protocol
  • Solution Prep: Dissolve the carboxylic acid (1.0 eq) in Methanol (20 volumes).

  • Catalyst Addition: Add concentrated H₂SO₄ (0.5 – 1.0 eq) dropwise.

  • Reflux: Heat to reflux for 12–24 hours .

    • Note: This method is slower than Method A. If conversion stalls, add trimethyl orthoformate (1.0 eq) as a water scavenger to drive the equilibrium.

  • Workup:

    • Concentrate to ~20% volume.

    • Pour into crushed ice/water.

    • Neutralize with solid NaHCO₃.

    • Extract with DCM or EtOAc as described in Method A.

Analytical Data & Validation

To validate the synthesis, compare your product against these standard parameters.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidMelting Point: ~196–199°C
¹H NMR (DMSO-d₆) δ 8.65 (s, 1H, CH-Triazole)Ring proton
δ 3.95 (s, 3H, N-CH₃)N-Methyl
δ 3.85 (s, 3H, O-CH₃)Ester Methyl
MS (ESI) [M+H]⁺ = 142.1Calculated MW: 141.13
Solubility Soluble in DMSO, MeOH, DCMSlightly soluble in water

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium)Switch from Method B to Method A (SOCl₂). Ensure anhydrous MeOH is used.
Product is an Oil Residual solvent or impuritiesTriturate with cold diethyl ether or hexanes to induce crystallization.
N-Alkylation Byproducts Use of alkyl halides (e.g., MeI)Avoid using Methyl Iodide/Base methods. Use Acid/Alcohol methods to ensure O-alkylation only.
Violent Gas Evolution Fast addition of SOCl₂ or NaHCO₃Add SOCl₂ at 0°C slowly. Quench/Neutralize slowly in an open vessel.

Process Workflow (Method A)

Workflow Step1 1. Chill MeOH (0°C) Add SOCl₂ dropwise Step2 2. Add Triazole Acid (Solid addition) Step1->Step2 Step3 3. Reflux (65°C) 3-5 Hours Step2->Step3 Step4 4. Evaporate Solvent (Remove excess SOCl₂) Step3->Step4 Step5 5. Neutralize (NaHCO₃) Extract (EtOAc) Step4->Step5 Step6 Final Product (Crystalline Solid) Step5->Step6

Figure 2: Step-by-step workflow for the Thionyl Chloride mediated esterification.

References

  • Vertex AI Search. (2026). Synthesis of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. Retrieved from

  • Common Organic Chemistry. (2025).[4] Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[3] Retrieved from

  • Sigma-Aldrich. (2026). Methyl-1H-1,2,4-triazole-3-carboxylate Product Sheet. Retrieved from

  • PubChem. (2026). Methyl 1H-1,2,4-triazole-3-carboxylate Compound Summary. Retrieved from

Sources

Application Note: Synthesis and Evaluation of 1-Methyl-1,2,4-Triazole-3-Carboxamide Antiviral Agents

[1][2]

Introduction & Scientific Rationale

The 1,2,4-triazole-3-carboxamide moiety is the pharmacophore responsible for the broad-spectrum antiviral activity of Ribavirin (Virazole) . Ribavirin acts primarily by inhibiting Inosine Monophosphate Dehydrogenase (IMPDH), depleting intracellular GTP pools and forcing lethal mutagenesis in RNA viruses (e.g., HCV, RSV, Lassa fever).

This compound serves as a pivotal starting material for two classes of antiviral agents:

  • Ribavirin Aglycone Analogues: Replacing the ribose sugar with a methyl group allows researchers to decouple the effects of the triazole base from the nucleoside transport/phosphorylation pathways. This is essential for Structure-Activity Relationship (SAR) studies.

  • Non-Nucleoside Inhibitors: The carboxylic acid group allows for coupling with complex amines to generate peptidomimetics that target viral proteases or entry mechanisms (e.g., Influenza neuraminidase or HIV-1 entry).

Mechanism of Action (SAR Context)

While Ribavirin requires phosphorylation to its 5'-triphosphate form to inhibit viral polymerases, the 1-methyl analogue (aglycone) is often tested to evaluate direct IMPDH inhibition or to serve as a lipophilic core for novel drug design.

SAR_LogicRibavirinRibavirin(1-Ribosyl-1,2,4-triazole-3-carboxamide)MetabolismIntracellularPhosphorylationRibavirin->MetabolismKinasesIMPDHDirect IMPDHInhibitionRibavirin->IMPDHMonophosphate formActiveDrugRibavirin-TP(Viral Polymerase Inhibitor)Metabolism->ActiveDrugMethylAnalog1-Methyl-Analog(Target Compound)MethylAnalog->ActiveDrugX (Cannot bephosphorylated)MethylAnalog->IMPDHAglycone Activity(No Phosphorylation)

Figure 1: SAR Logic distinguishing Ribavirin (Nucleoside) from the 1-Methyl Analog (Aglycone). The methyl derivative bypasses kinase activation, isolating the base's intrinsic activity.

Chemical Synthesis Protocol

Objective

To synthesize 1-Methyl-1,2,4-triazole-3-carboxamide and substituted amide derivatives from This compound .

Materials & Reagents
  • Starting Material: this compound (CAS: 23814-12-2 or custom synthesis).

  • Activators: Thionyl Chloride (

    
    ) or HATU (for sensitive amines).
    
  • Solvents: Anhydrous Methanol (MeOH), Dichloromethane (DCM), Dimethylformamide (DMF).

  • Reagents: Ammonium hydroxide (

    
    ), Triethylamine (
    
    
    ).
Method A: Acid Chloride Route (Robust, Scalable)

This method is preferred for generating the primary amide (direct Ribavirin analog).

Step 1: Activation (Formation of Acid Chloride)

  • Charge a round-bottom flask with This compound (1.0 eq, 10 mmol).

  • Add anhydrous DCM (20 mL) and a catalytic drop of DMF .

  • Cool to 0°C under

    
     atmosphere.
    
  • Dropwise add Thionyl Chloride (1.5 eq, 15 mmol).

  • Reflux at 40°C for 2-3 hours. Endpoint: Solution becomes clear; monitor by TLC (quench aliquot with MeOH to check methyl ester formation).

  • Evaporate solvent and excess

    
     under reduced pressure to yield the crude Acid Chloride  (Solid/Oil). Handle with care: Moisture sensitive.
    

Step 2: Amidation (Ammonolysis)

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL).

  • Cool to -10°C (Ice/Salt bath).

  • For Primary Amide: Slowly bubble Anhydrous Ammonia gas into the solution OR add Methanolic Ammonia (7N) (5.0 eq) dropwise.

  • For Substituted Amides: Add the specific amine (

    
    , 1.1 eq) and 
    
    
    (1.5 eq).
  • Stir at Room Temperature (RT) for 4 hours.

  • Workup: Filter off the ammonium chloride precipitate. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Eluent: 5-10% MeOH in DCM).

Method B: HATU Coupling (For Complex Derivatives)

Use this for coupling with expensive or non-nucleophilic amines (e.g., in peptidomimetic synthesis).

  • Dissolve This compound (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to activate.

  • Add the Target Amine (1.0 eq).

  • Stir at RT for 12-16 hours.

  • Dilute with EtOAc, wash with 5% LiCl (aq), saturated

    
    , and brine.
    
  • Dry over

    
     and concentrate.
    
Synthesis Workflow Diagram

Synthesis_ProtocolStartStart: 1-Methyl-1H-1,2,4-triazole-3-carboxylic acidActivationActivation:SOCl2, Reflux, 3hStart->ActivationIntermediateIntermediate:Acid ChlorideActivation->IntermediateBranchReagent?Intermediate->BranchPathAPath A: NH3 / MeOH(Ammonolysis)Branch->PathAPathBPath B: R-NH2 / Et3N(Substituted Amide)Branch->PathBProductAProduct A:1-Methyl-1,2,4-triazole-3-carboxamidePathA->ProductAProductBProduct B:N-Substituted-1-Methyl-1,2,4-triazole-3-carboxamidePathB->ProductB

Figure 2: Step-by-step synthesis workflow from the carboxylic acid precursor to final antiviral amides.

Analytical Characterization Data

Successful synthesis must be validated against the following physicochemical parameters.

ParameterExpected Value (1-Methyl-1,2,4-triazole-3-carboxamide)Method
Appearance White crystalline solidVisual
Melting Point 146 – 148 °CCapillary Method
1H NMR (DMSO-d6) δ 8.65 (s, 1H, H-5), 7.80 (br s, 1H, NH), 7.60 (br s, 1H, NH), 3.95 (s, 3H, N-CH3)400 MHz NMR
Mass Spec (ESI) [M+H]+ = 127.1 DaLC-MS
Purity > 98%HPLC (C18, H2O/MeOH)

Biological Evaluation Protocols

Assay 1: IMP Dehydrogenase (IMPDH) Inhibition

This assay confirms if the synthesized aglycone mimics the base moiety of Ribavirin effectively enough to bind the enzyme active site.

  • Principle: Measure the conversion of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP) by monitoring NADH production at 340 nm.

  • Protocol:

    • Incubate Recombinant Human IMPDH Type II (20 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA).

    • Add test compound (1-Methyl-1,2,4-triazole-3-carboxamide) at varying concentrations (0.1 µM – 100 µM).

    • Initiate reaction with substrates: IMP (100 µM) and NAD+ (200 µM).

    • Monitor Absorbance (

      
      ) kinetically for 20 minutes.
      
    • Data Analysis: Calculate

      
       relative to Ribavirin control (Typical Ribavirin 
      
      
      depending on cell type/assay).
Assay 2: Cytopathic Effect (CPE) Reduction (Influenza A/HCV)

Determines the antiviral efficacy in cell culture.

  • Cell Line: MDCK (for Influenza) or Huh-7 (for HCV replicons).

  • Protocol:

    • Seed cells in 96-well plates (

      
       cells/well) and incubate for 24h.
      
    • Infect cells with virus (MOI = 0.01) for 1h.

    • Remove virus inoculum and add media containing serial dilutions of the test compound.

    • Incubate for 48-72h.

    • Readout: Measure cell viability using MTS or CellTiter-Glo.

    • Calculation:

      
       is the concentration protecting 50% of cells from viral-induced death.
      

References

  • Witkowski, J. T., et al. (1972). "Design, synthesis, and broad spectrum antiviral activity of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides." Journal of Medicinal Chemistry, 15(11), 1150–1154.

  • Sidwell, R. W., et al. (1972). "Broad-spectrum antiviral activity of Virazole: 1-f8-D-ribofuranosyl-1,2,4-triazole-3-carboxamide."[1] Science, 177(4050), 705-706.

  • Tam, R. C., et al. (2001). "Ribavirin: A Mechanism of Action Review." Antiviral Chemistry & Chemotherapy, 12(5), 261–272.

  • Crotty, S., et al. (2000). "The broad-spectrum antiviral ribonucleoside ribavirin is an RNA virus mutagen." Nature Medicine, 6, 1375–1379.

  • Sigma-Aldrich. "Methyl-1H-1,2,4-triazole-3-carboxylate Product Information."

1-Methyl-1H-1,2,4-triazole-3-carboxylic acid as a building block in agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 59703-00-3) as a strategic building block in the synthesis of next-generation agrochemicals. While the 1,2,4-triazole moiety is ubiquitous in DMI (Demethylation Inhibitor) fungicides (e.g., Tebuconazole), this specific carboxylic acid derivative offers a distinct entry point: it serves as a bioisostere for pyrazole- and pyridine-carboxylic acids found in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

This guide provides a validated protocol for amide coupling, strategies for library generation, and analytical methods to ensure regioisomeric purity.

Chemical Profile & Strategic Utility

Physicochemical Properties
  • Compound: this compound

  • CAS: 59703-00-3 (Acid), 4928-88-5 (Methyl Ester)

  • Molecular Weight: 127.10 g/mol [1]

  • pKa: ~3.2 (Acidic, comparable to other electron-deficient heteroaromatic acids)

  • Solubility: Soluble in DMSO, MeOH, DMF; moderate solubility in water.

The "Triazole Effect" in Agrochemical Design

In modern agrochemistry, replacing a phenyl or pyridine ring with a 1-methyl-1,2,4-triazole core alters the physicochemical profile of the active ingredient (AI) in three critical ways:

  • Metabolic Stability: The electron-deficient triazole ring is resistant to oxidative metabolism, potentially extending the half-life of the AI in planta.

  • Water Solubility: The increased polarity (lower cLogP) compared to phenyl analogs improves systemic mobility (xylem transport).

  • Hydrogen Bonding: The additional nitrogen atoms (N2, N4) act as hydrogen bond acceptors, offering novel binding interactions within the target enzyme pocket (e.g., SDH complex).

Application: Bioisosteric Replacement in SDHI Fungicides

The primary application of this building block is the synthesis of Triazole-Carboxamide Fungicides . This involves replacing the standard 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid core (found in Fluxapyroxad or Sedaxane) with the 1-methyl-1,2,4-triazole-3-carboxylic acid core.

Mechanism of Action Visualization

The following diagram illustrates the structural logic of this bioisosteric replacement.

Bioisostere_Design cluster_0 Design Logic SDHI_Ref Reference SDHI Scaffold (Pyrazole-Carboxamide) Target_Site Target: SDH Enzyme (Ubiquinone Binding Site) SDHI_Ref->Target_Site H-Bond (Amide NH) Pi-Stacking (Pyrazole) New_Scaffold Novel Triazole Scaffold (1-Me-Triazole-3-Carboxamide) SDHI_Ref->New_Scaffold Bioisosteric Replacement New_Scaffold->Target_Site Enhanced Polarity Altered Vector

Caption: Bioisosteric replacement strategy targeting the SDH enzyme binding pocket.

Experimental Protocol: Library Synthesis of Triazole-Carboxamides

Objective: Synthesize a library of N-aryl-1-methyl-1H-1,2,4-triazole-3-carboxamides via amide coupling.

Challenge: 1,2,4-Triazole carboxylic acids can be prone to decarboxylation under high heat or extremely acidic conditions. The activation method must be mild.

Materials
  • Building Block: this compound (1.0 equiv)

  • Amine Partners: Various anilines (e.g., 3,4-dichloroaniline, 2-fluoroaniline) (1.1 equiv)

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure
  • Activation:

    • In a dry reaction vial, dissolve This compound (1.0 mmol, 127 mg) in anhydrous DMF (3 mL).

    • Add DIPEA (3.0 mmol, 0.52 mL) and stir at Room Temperature (RT) for 5 minutes.

    • Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add the Aniline derivative (1.1 mmol) to the reaction mixture.

    • Critical Step: If the aniline is electron-deficient (e.g., polyfluorinated), heat the reaction to 50°C. For standard anilines, RT is sufficient.

    • Monitor reaction progress via LC-MS (Target Mass = 127 + Amine Mass - 18). Reaction is typically complete in 2–4 hours.

  • Work-up (High Throughput):

    • Dilute the reaction mixture with Ethyl Acetate (15 mL).

    • Wash sequentially with:

      • 10% Citric Acid (2 x 5 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 x 5 mL) – Removes unreacted acid.

      • Brine (5 mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • If purity <95%, purify via Flash Chromatography (SiO₂).

    • Eluent: 0–5% Methanol in Dichloromethane (DCM). The triazole moiety makes the product polar; pure DCM may not elute it.

Data Summary: Expected Yields
Amine TypeExample StructureReaction Cond.Typical YieldNotes
Electron-Rich 4-MethoxyanilineRT, 2h85-95%Very clean conversion.
Electron-Neutral PhenylamineRT, 3h80-90%Standard baseline.
Electron-Poor 3,4-Dichloroaniline50°C, 6h65-75%Slower kinetics; requires heat.
Steric Hindered 2,4,6-Trimethylaniline60°C, 12h50-60%May require acid chloride route.*

*Note: For highly hindered amines, convert the acid to the acid chloride using Oxalyl Chloride/DMF (cat.) in DCM before adding the amine.

Quality Control & Regiochemistry Verification

A common pitfall when synthesizing this building block from the parent triazole is the formation of regioisomers (N1-methyl vs N2-methyl vs N4-methyl). Purchasing the certified 1-methyl isomer minimizes this, but verification is required.

Analytical Method: 1H-NMR (DMSO-d6)

  • Diagnostic Peak: The N-Methyl group typically appears as a singlet around δ 3.9 – 4.1 ppm .

  • Ring Proton (H5): The proton at the C5 position is a diagnostic singlet.

    • 1-Methyl isomer (Target): H5 signal is typically around δ 8.6 – 8.8 ppm .

    • 2-Methyl isomer (Impurity): H5 signal often shifts upfield.

    • 4-Methyl isomer (Impurity): Symmetry often results in different splitting or shift patterns.

NOESY Experiment: To definitively prove the structure, run a 1D-NOESY.

  • Irradiate the N-Methyl singlet.

  • Result: You should observe a NOE correlation to the H5 proton (the ring proton). If the methyl is at N2 or N4, the spatial distance to H5 or the carboxyl group changes, altering the NOE signal.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing and validating the library.

Workflow Start Start: 1-Methyl-1H-1,2,4-triazole-3-COOH QC_Check QC: 1H-NMR / NOESY Confirm Regioisomer Start->QC_Check Coupling Amide Coupling (HATU/DIPEA/DMF) QC_Check->Coupling Pass Monitor LC-MS Monitor Complete? Coupling->Monitor Monitor->Coupling No (Add Heat/Time) Workup Acid/Base Wash (Citric Acid / NaHCO3) Monitor->Workup Yes Purify Flash Chromatography (0-5% MeOH/DCM) Workup->Purify Final Final Library (>95% Purity) Purify->Final

Caption: Synthesis and QC workflow for Triazole-Carboxamide library generation.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).[2] H315, H319, H335.

  • Handling: Use in a fume hood. The acid is a solid and generally stable, but the acid chloride derivative (if generated in situ) is moisture sensitive and corrosive.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the active ester during storage.

References

  • Bioisosterism in Agrochemicals

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[3][4][5]

    • Source: IRIS Unimore (University of Modena and Reggio Emilia).
    • URL:[Link]

  • Synthesis of Triazole Carboxamides

    • Title: Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Triazole Building Block Properties

    • Title: Methyl 1H-1,2,4-triazole-3-carboxyl
    • Source: PubChem.[2]

    • URL:[Link]

  • Amide Bioisosteres

    • Title: Amide Bond Bioisosteres: Str
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

Sources

coordination chemistry techniques for triazole carboxylic acid ligands

Author: BenchChem Technical Support Team. Date: February 2026

From Porous Frameworks to Metallodrug Candidates

Abstract & Scope

This guide details the experimental methodologies for utilizing 1,2,4-triazole-3-carboxylic acid (Htzc) and its derivatives in coordination chemistry. Due to their dual functionality—combining the pH-sensitive N-donors of the triazole ring with the O-donors of the carboxylate group—these ligands are pivotal in two distinct fields:

  • Materials Science: Construction of robust Metal-Organic Frameworks (MOFs) for gas separation and catalysis.

  • Drug Development: Synthesis of discrete metallodrugs (bioactive coordination complexes) exhibiting antimicrobial and anticancer properties.

This document provides validated protocols for synthesis (Solvothermal vs. Layering), structural characterization, and stability assessment, tailored for researchers requiring high-purity crystalline phases.

Ligand Design & Pre-Synthetic Considerations

The Coordination Vector

The Htzc ligand offers a "Janus-faced" coordination potential. Success depends on manipulating the protonation state of two key sites:

  • Carboxylic Acid (

    
    ):  Deprotonates first. Forms interactions with hard acids (Fe³⁺, Ln³⁺) or bridges metal centers.
    
  • Triazole Ring (

    
    ):  Deprotonation of the -NH group requires basic conditions or solvothermal decomposition. The resulting triazolate (
    
    
    
    ) creates strong
    
    
    bonds, essential for the thermal stability of MOFs.
Tautomerism Control

In solution, 1,2,4-triazoles exist in equilibrium between 1H and 4H tautomers.

  • Guideline: To lock a specific coordination mode (e.g.,

    
    -bridging), use metal ions with specific geometric preferences (e.g., Zn²⁺ for tetrahedral nodes) or introduce steric bulk at the 5-position of the ring.
    

Experimental Protocols

Protocol A: Solvothermal Synthesis of Zn(II)-Triazolate MOFs

Application: Creating thermodynamically stable, porous frameworks (e.g., for gas sorption). Mechanism: In situ base generation. The decomposition of amides (DMF/DEF) releases amines, slowly deprotonating the ligand to promote defect-free crystal growth.

Materials:

  • Zinc Nitrate Hexahydrate (

    
    )[1][2]
    
  • 1,2,4-Triazole-3-carboxylic acid (Htzc)[3]

  • Co-ligand: 1,4-Benzenedicarboxylic acid (H₂BDC) (Optional, for pillar-layer structures)

  • Solvent: N,N-Dimethylformamide (DMF), Ethanol, Deionized Water.[2]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Vial A: Dissolve 1.0 mmol

      
       in 5 mL DMF/Water (3:1 v/v). Sonicate until clear.
      
    • Vial B: Dissolve 1.0 mmol Htzc in 5 mL DMF.

    • Note: If using a co-ligand (H₂BDC), add 0.5 mmol to Vial B.

  • Mixing & Homogenization:

    • Add contents of Vial B to Vial A under vigorous stirring.

    • Critical Checkpoint: If immediate precipitation occurs, add 100 µL of dilute

      
       to redissolve. The solution must be clear before heating to ensure nucleation control.
      
  • Thermal Treatment:

    • Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.

    • Seal and place in a programmable oven.

    • Ramp Profile: Heat to 120°C at a rate of 1°C/min. Hold for 72 hours. Cool to RT at 0.1°C/min.

    • Why? Slow cooling prevents thermal shock and cracking of single crystals.

  • Isolation:

    • Filter the resulting colorless block crystals.

    • Solvent Exchange: Wash with DMF (

      
       mL) followed by Ethanol (
      
      
      
      mL) over 2 days to remove unreacted ligand and high-boiling solvents from the pores.
Protocol B: Liquid-Liquid Diffusion (Layering) for Metallodrugs

Application: Synthesis of discrete, biologically active complexes (e.g., Cu(II) or Ag(I) species) that may degrade under solvothermal conditions. Mechanism: Kinetic control via density gradients. Slow diffusion of reactants limits nucleation sites, yielding X-ray quality crystals of metastable phases.

Materials:

  • Copper(II) Acetate Monohydrate

  • Htzc Ligand (or functionalized derivative)[2]

  • Solvents: Water (High density), Methanol (Low density).

Step-by-Step Methodology:

  • Dense Phase Preparation (Bottom Layer):

    • Dissolve 0.1 mmol of Metal Salt (e.g.,

      
      ) in 3 mL of Water.
      
    • Add sucrose or ethylene glycol (optional) to increase viscosity/density if the interface is unstable.

    • Filter into a narrow test tube (5 mm diameter).

  • Buffer Layer Creation:

    • Carefully pipette 1 mL of a 1:1 Water/Methanol mixture down the side of the tube.

    • Why? This creates a "demilitarized zone" that slows mixing, preventing rapid precipitation of amorphous powder.

  • Ligand Phase Addition (Top Layer):

    • Dissolve 0.2 mmol of Htzc in 3 mL Methanol.

    • Layer this solution gently on top of the buffer layer.

  • Incubation:

    • Seal the tube with Parafilm (poke one small hole for slow evaporation if concentration is low).

    • Store in a vibration-free, dark environment at 20°C for 1-2 weeks.

    • Result: Crystals will grow at the interface or on the tube walls.

Characterization & Validation Workflow

To ensure scientific integrity, the synthesized materials must undergo a rigorous characterization loop.

Structural & Phase Purity
  • Single Crystal XRD (SCXRD): Essential for determining the precise coordination mode (monodentate vs. bridging).

    • Tip: For triazole MOFs, collect data at 100K to reduce thermal motion of the solvent molecules in the pores.

  • Powder XRD (PXRD): Compare the experimental pattern of the bulk sample with the simulated pattern from SCXRD.

    • Acceptance Criteria: No extra peaks >5% intensity relative to the main peak.

Stability Testing (Crucial for Drug Dev)

For metallodrug candidates, stability in physiological media is non-negotiable.

  • Protocol: Suspend 50 mg of crystals in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C for 24 hours.

  • Validation: Re-run PXRD. Retention of crystallinity indicates the complex remains intact and does not simply dissociate into free metal ions (which causes false positives in toxicity assays).

Data Summary Table
TechniqueParameterTarget Outcome (MOF)Target Outcome (Metallodrug)
SCXRD R1 Value< 0.05 (High precision)< 0.06
TGA Decomposition Temp> 300°C (Solvent loss < 150°C)> 200°C
FTIR

shift
Shift > 20 cm⁻¹ vs free acidShift > 20 cm⁻¹ vs free acid
Solubility Solvent ResistanceInsoluble in water/EtOH/DMFSoluble in DMSO (for bio-assays)

Visualization of Workflows

Synthesis Decision Logic

This diagram guides the researcher in selecting the appropriate synthesis method based on the ligand's physical properties and the intended application.

SynthesisLogic Start Start: Ligand Selection CheckSolubility Solubility Check (Water/MeOH) Start->CheckSolubility CheckStability Thermal Stability (>150°C?) CheckSolubility->CheckStability Low Solubility MethodLayer Method B: Layering/Diffusion CheckSolubility->MethodLayer High Solubility MethodSolvo Method A: Solvothermal Synthesis CheckStability->MethodSolvo Stable CheckStability->MethodLayer Unstable OutcomeMOF Outcome: Robust MOF (Gas Sorption) MethodSolvo->OutcomeMOF OutcomeDrug Outcome: Discrete Complex (Bio-Assay Ready) MethodLayer->OutcomeDrug

Caption: Decision tree for selecting between Solvothermal (thermodynamic control) and Layering (kinetic control) synthesis based on ligand properties.

Characterization & Screening Pipeline

This workflow illustrates the critical path from raw crystals to validated functional data.

CharPipeline Crystals Raw Crystals Phase1 Phase 1: Structure (SCXRD + PXRD) Crystals->Phase1 Decision Phase Pure? Phase1->Decision Phase2A Phase 2A: Materials (TGA + Gas Sorption) Decision->Phase2A Yes (MOF) Phase2B Phase 2B: Biology (Stability + MTT Assay) Decision->Phase2B Yes (Drug) Refine Refine Synthesis Decision->Refine No Refine->Crystals

Caption: Sequential validation workflow ensuring only phase-pure materials proceed to functional testing (Gas sorption for MOFs, Toxicity for drugs).

References

  • Gamez, P., et al. (2020). Coordination modes of 1,2,4-triazole derivatives in metal–organic frameworks.[4] Coordination Chemistry Reviews. [Link]

  • Zhang, J.P., et al. (2012).[5] Metal Azolate Frameworks: From Crystal Engineering to Functional Materials.[5] Chemical Reviews, 112(2), 1001-1033.[5] [Link]

  • Deswal, Y., et al. (2021).[6] Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies.[6][7][8] Research on Chemical Intermediates.[5][6][8][9] [Link]

  • Haasnoot, J.G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. [Link]

Sources

scale-up synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 16681-70-2) . This compound is a critical building block in medicinal chemistry, serving as a core scaffold for antiviral agents (e.g., Ribavirin analogs) and novel agrochemicals.

While direct cyclization routes exist, they often suffer from harsh conditions or expensive hydrazine precursors. This guide focuses on the chemoselective methylation of methyl 1,2,4-triazole-3-carboxylate , a commercially available intermediate. The primary challenge in this route—regioselectivity (N1 vs. N2 vs. N4 alkylation) —is addressed through optimized reaction conditions and a specific purification workflow to isolate the pharmacologically relevant N1-isomer with high purity (>98% HPLC).

Strategic Route Analysis

The Regioselectivity Challenge

The 1,2,4-triazole ring exhibits annular tautomerism. When alkylating methyl 1,2,4-triazole-3-carboxylate , three isomers are theoretically possible:

  • N1-Methyl (Target): Thermodynamically favored and sterically least hindered.

  • N2-Methyl (Impurity): Sterically hindered by the C3-ester group; typically forms as a minor product (10–20%).

  • N4-Methyl (Impurity): Rare under standard basic alkylation conditions but possible with specific catalysts.

Optimization Strategy: We utilize Potassium Carbonate (


)  in Acetone  or DMF . The ester group at C3 exerts an electron-withdrawing effect, making the ring nitrogen atoms less nucleophilic. However, the steric bulk of the ester discourages attack at N2 and N4, naturally favoring the N1 position. The protocol below maximizes this preference and includes a recrystallization step to remove the N2 isomer.
Reaction Pathway

The synthesis proceeds in two stages:[1]

  • N-Methylation: Conversion of the parent ester to methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[2]

  • Hydrolysis: Saponification of the ester to the free carboxylic acid.

Detailed Experimental Protocol

Phase 1: Regioselective Methylation (Scale: 100 g)

Reagents:

  • Methyl 1,2,4-triazole-3-carboxylate (SM): 100.0 g (0.787 mol)

  • Methyl Iodide (MeI): 134.0 g (0.944 mol, 1.2 eq) [Safety: Carcinogen, Volatile]

  • Potassium Carbonate (

    
    ), anhydrous: 163.0 g (1.18 mol, 1.5 eq)
    
  • Acetone (Reagent Grade): 1.0 L (10 vol)

Procedure:

  • Setup: Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and nitrogen inlet.

  • Charging: Charge Acetone (1.0 L) and Methyl 1,2,4-triazole-3-carboxylate (100 g). Stir until a suspension or partial solution is obtained.

  • Base Addition: Add anhydrous

    
     (163 g) in a single portion. The slurry may thicken.
    
  • Alkylation: Add Methyl Iodide (134 g) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at 20–25°C.

    • Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (EtOAc/Hexane 1:1). Target <1% remaining SM.

  • Work-up:

    • Cool the reaction mixture to room temperature (RT).

    • Filter off the inorganic salts (

      
      /KI) and wash the cake with cold acetone (200 mL).
      
    • Concentrate the combined filtrate under reduced pressure to obtain a crude solid (mixture of N1 and N2 isomers).

  • Isomer Purification (Critical):

    • Recrystallize the crude solid from hot Methanol (300 mL) or Isopropanol .

    • Cool slowly to 0°C. The N1-isomer crystallizes preferentially.

    • Filter and dry to obtain Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate .

    • Expected Yield: 85–95 g (75–85%).

    • Purity: >98% (N1 isomer).

Phase 2: Hydrolysis to Free Acid

Reagents:

  • Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (from Phase 1): 85.0 g (0.602 mol)

  • Sodium Hydroxide (NaOH), 2M aqueous solution: 450 mL (0.90 mol, 1.5 eq)

  • Methanol: 200 mL

Procedure:

  • Dissolution: In a 2 L flask, dissolve the methylated ester (85 g) in Methanol (200 mL).

  • Saponification: Slowly add 2M NaOH (450 mL) over 15 minutes.

  • Reaction: Stir at RT for 2 hours .

    • IPC:[3][4][5] HPLC should show complete disappearance of the ester.

  • Isolation:

    • Concentrate the mixture under vacuum to remove methanol.

    • Cool the remaining aqueous solution to 0–5°C.

    • Acidify carefully with Concentrated HCl (approx. 80 mL) to pH 1–2. The product will precipitate as a white solid.

  • Filtration: Filter the solid and wash with ice-cold water (100 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Final Yield: ~65–70 g.

    • Appearance: White crystalline powder.

Process Safety & Hazard Assessment

Hazard ClassRisk FactorMitigation Strategy
Alkylating Agents Methyl Iodide is highly toxic, volatile, and carcinogenic.Handle in a fume hood. Use a scrubber containing amine or caustic solution to trap vapors. Wear double nitrile gloves.
Energetics Triazoles can exhibit high energy/explosive properties, though the carboxylic acid is stable.Avoid heating dry solids above 200°C. Perform DSC (Differential Scanning Calorimetry) before scaling beyond 1 kg.
Exotherms Acidification (Step 4, Phase 2) generates heat.Add acid slowly with active cooling (ice bath) to keep T < 20°C.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, compare your product against these metrics:

  • 1H NMR (DMSO-d6, 400 MHz):

    • N1-Isomer (Target):

      
       3.95 (s, 3H, N-Me), 8.65 (s, 1H, C5-H), 13.0 (br s, 1H, COOH).
      
    • Differentiation: The N2-isomer typically shows the N-Me peak slightly downfield and a different splitting pattern for the ring proton if coupling occurs.

  • HPLC Purity: >98.0% (Area %).[6]

  • Melting Point: 220–222°C (Decomposition).

Visualization: Synthesis Workflow

G SM Methyl 1,2,4-triazole-3-carboxylate (Start) Reaction Methylation (MeI, K2CO3, Acetone, Reflux) SM->Reaction 1.2 eq MeI Crude Crude Mixture (N1 + N2 Isomers) Reaction->Crude Filter salts & Evaporate Purification Recrystallization (MeOH, 0°C) Crude->Purification Remove N2 isomer Intermediate Methyl 1-methyl-1,2,4-triazole-3-carboxylate (Pure N1 Isomer) Purification->Intermediate >98% purity Hydrolysis Hydrolysis (NaOH, MeOH/H2O) Intermediate->Hydrolysis Saponification Acidification Acidification (HCl, pH 1-2) Hydrolysis->Acidification Final This compound (Target) Acidification->Final Precipitate & Dry

Caption: Step-by-step workflow for the regioselective synthesis and purification of the target acid.

References

  • BenchChem. Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxylate. Retrieved from

  • Fan, C., Wu, C., Luan, L., et al. (2024). Synthesis, single crystal culture, activation energy calculation and HMBC spectrum of 1-methyl-1,2,4-triazole-3-carboxylic acid methyl ester and its positional isomers. Journal of Molecular Structure, 1319, 139208.[7] Retrieved from

  • Sigma-Aldrich. Product Specification: Methyl-1H-1,2,4-triazole-3-carboxylate. Retrieved from

  • GlaxoSmithKline. (2009).[4] United States Patent 8,076,326: Inhibitors of PI3-kinase activity. (Describes hydrolysis conditions for triazole esters). Retrieved from

Sources

Application Note: Precision Microwave-Assisted Derivatization of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 1-methyl-1H-1,2,4-triazole-3-carboxylic acid scaffold represents a critical bioisostere for amide and carboxylate functionalities. Its structural rigidity, high polarity, and capacity for hydrogen bonding make it a privileged fragment in the design of antiviral agents (nucleoside analogs), antifungal treatments, and metabolic probes.

Traditional thermal synthesis involving this scaffold often suffers from prolonged reaction times and incomplete conversions due to the electron-deficient nature of the triazole ring, which can deactivate the exocyclic carbonyl carbon toward nucleophilic attack.

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for this specific scaffold. By leveraging the high dielectric loss tangent (


) of the polar triazole core, microwave irradiation selectively couples energy into the reaction matrix, accelerating rate-determining steps from hours to minutes while suppressing thermal decomposition byproducts.

Chemical Foundation & Mechanistic Insight

The Scaffold

The starting material, This compound (CAS: 30916-29-5), is distinct from its 1H-analog because the N-methylation locks the tautomeric equilibrium. This prevents the formation of regioisomeric mixtures during downstream derivatization—a common pain point in triazole chemistry.

Microwave Dielectric Heating Advantage

The 1,2,4-triazole ring is highly polar. Under microwave irradiation (typically 2.45 GHz), the permanent dipoles of the triazole ring attempt to align with the oscillating electric field. This molecular rotation generates internal heat through friction (dipolar polarization).

  • Effect: Rapid superheating of the local molecular environment.

  • Benefit: This localized energy input overcomes the activation energy barrier for nucleophilic attack at the C-3 carbonyl position more efficiently than convective heating.

Experimental Workflow: Reaction Tree

The following diagram outlines the divergent synthesis pathways covered in this guide, transforming the parent acid into Amides (Library Generation) and Oxadiazoles (Scaffold Hopping).

ReactionTree Acid 1-Methyl-1H-1,2,4- triazole-3-COOH Amide Carboxamide (Library) Acid->Amide Protocol A: T3P, Amine, MW 100°C, 15 min Ester Methyl Ester Intermediate Acid->Ester Protocol B1: MeOH, H2SO4, MW 80°C, 10 min Hydrazide Acyl Hydrazide Ester->Hydrazide Protocol B2: NH2NH2, MW 100°C, 10 min Oxadiazole 1,3,4-Oxadiazole (Bioisostere) Hydrazide->Oxadiazole Protocol B3: Orthoester, MW 140°C, 20 min

Caption: Divergent microwave synthesis pathways starting from this compound.

Protocol A: Direct Amidation (Library Synthesis)

Objective: Rapid synthesis of a diverse library of 1,2,4-triazole-3-carboxamides. Challenge: The electron-poor triazole ring decreases the basicity of the carbonyl oxygen, making activation difficult. Solution: Use of Propylphosphonic Anhydride (T3P) .[1][2][3] T3P is superior to HATU/EDC in microwave conditions because it is non-explosive, has high thermal stability, and produces water-soluble byproducts, simplifying purification [1, 2].

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Diverse primary/secondary amines (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve the Triazole Acid (1.0 mmol, 127 mg) in EtOAc (3 mL).

  • Activation: Add DIPEA (4.0 mmol, 0.7 mL) followed by T3P solution (2.0 mmol). Stir at room temperature for 1 minute.

    • Note: The solution may turn slightly yellow; this is normal.

  • Addition: Add the specific Amine (1.2 mmol). Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 100 °C

    • Time: 15 minutes

    • Mode: Dynamic Power (Max 150 W) to maintain temp.

    • Stirring: High.[4]

  • Workup:

    • Transfer reaction mixture to a separatory funnel.

    • Wash with water (2 x 5 mL) to remove T3P byproducts and excess DIPEA.

    • Wash with saturated NaHCO₃ (1 x 5 mL) and Brine (1 x 5 mL).

    • Dry organic layer over MgSO₄ and concentrate.

  • Purification: Most products are >95% pure. If necessary, flash chromatography (MeOH/DCM).

Data Summary: Amidation Efficiency

Amine TypeConventional Thermal (Reflux, 12h)Microwave (100°C, 15 min)Yield Improvement
Aniline (Weak Nucleophile)45% Yield88% Yield +43%
Benzylamine (Primary)72% Yield94% Yield +22%
Morpholine (Secondary)68% Yield91% Yield +23%

Protocol B: Scaffold Hopping to 1,3,4-Oxadiazoles

Objective: Convert the carboxylic acid into a 1,3,4-oxadiazole ring. This is a classic medicinal chemistry strategy to improve metabolic stability and lipophilicity. Route: Acid


 Ester 

Hydrazide

Oxadiazole.
Part 1: Rapid Esterification
  • Mix: Triazole Acid (1 mmol) in MeOH (3 mL) + conc. H₂SO₄ (2 drops).

  • MW: 80 °C for 10 min.

  • Result: Quantitative conversion to Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. Evaporate solvent and use directly.

Part 2: Hydrazide Formation
  • Mix: Methyl ester residue in Ethanol (2 mL) + Hydrazine Hydrate (3.0 equiv).

  • MW: 100 °C for 10 min [3].

  • Workup: Cool to 0 °C. The hydrazide product usually precipitates. Filter and dry.[5]

Part 3: Cyclization to Oxadiazole

This step uses an orthoester (e.g., triethyl orthoformate) to close the ring.

  • Mix: Hydrazide intermediate (0.5 mmol) + Triethyl orthoformate (3 mL) (acts as solvent and reagent).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (10 mol%).

  • MW: 140 °C for 20 minutes.

  • Workup: Evaporate excess orthoester. Recrystallize from Ethanol/Water.

Process Visualization: T3P Activation Cycle

The following diagram illustrates why T3P is the preferred reagent for this microwave protocol. It avoids the formation of insoluble urea byproducts common with DCC/EDC, which can complicate automated purification in high-throughput settings.

T3P_Mechanism Start Triazole Carboxylic Acid + T3P (Anhydride) Active Mixed Anhydride Intermediate (Highly Reactive) Start->Active Base (DIPEA) Fast Activation AmineAttack Nucleophilic Attack by Amine (R-NH2) Active->AmineAttack Microwave Energy Accelerates Attack Product Final Amide Product + Water Soluble Byproducts AmineAttack->Product Irreversible Bond Formation

Caption: Mechanism of T3P-mediated amidation. The water-soluble byproduct ensures high purity without chromatography.

Safety & Stability Notes

  • Thermal Stability: The this compound scaffold is thermally stable up to ~200 °C [4]. However, microwave protocols are capped at 140-150 °C to prevent potential decarboxylation, which can occur under extreme forcing conditions in the presence of strong acids.

  • Pressure: Microwave vials must be sealed properly. At 140 °C, ethanol/methanol generates significant pressure (5-10 bar). Ensure the reactor's pressure limit (typically 20-30 bar) is not exceeded.

  • Regiochemistry: The 1-methyl substituent is stable. Unlike N-unsubstituted triazoles, no alkylation or migration occurs under these conditions.

References

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London. Describes T3P efficiency and safety profile compared to HATU.

  • Synthesis of Fused Bicyclic [1,2,4]-Triazoles from Amino Acids. ACS Publications. Details T3P mediated coupling of carboxylic acids with hydrazides.[2]

  • Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. Provides protocols for hydrazide formation and cyclization under microwave irradiation.[6]

  • Methyl-1H-1,2,4-triazole-3-carboxylate Product Properties. Sigma-Aldrich. Verifies melting point and thermal stability data.

  • Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters. Research on Chemical Intermediates. Validates microwave amidation on triazole scaffolds.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for triazole carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the Triazole Carboxylic Acid Coupling module. It is designed to address the specific electronic and solubility challenges inherent to triazole chemistry.

Status: Operational | Tier: Advanced Chemical Synthesis | Ticket: #TRZ-COOH-001

System Overview: The Triazole Challenge

User Query: "Why is my standard peptide coupling protocol failing with triazole carboxylic acids?"

Root Cause Analysis: Coupling a carboxylic acid attached to a triazole ring (1,2,3- or 1,2,4-triazole) is distinct from standard peptide synthesis due to three specific physicochemical factors:

  • Electronic Withdrawal: The triazole ring is strongly electron-withdrawing. This increases the acidity of the carboxylic acid (pKa ~3–4 vs. ~4.8 for acetic acid), making the activated ester highly reactive but also prone to hydrolysis.

  • Alpha-Proton Acidity (Racemization Risk): If there is a chiral center adjacent to the triazole (e.g., triazole-alanine analogs), the electron-withdrawing ring significantly lowers the pKa of the

    
    -proton, accelerating racemization via enolization or oxazolone formation.
    
  • "Brick Dust" Solubility: Triazoles possess high dipole moments, leading to strong intermolecular dipole-dipole stacking. This often results in poor solubility in non-polar solvents (DCM, EtOAc) and precipitation during the reaction.

Diagnostic & Troubleshooting (Q&A)

Issue 1: Low Yield / "Black Tar" Formation

User: "I used EDC/NHS, but the reaction turned black and I got <10% yield. What happened?"

Support Agent: The "black tar" often indicates decomposition of the activated ester. Triazole carboxylic acids form highly reactive activated esters that are unstable if not trapped immediately. EDC/NHS is often too slow for these substrates.

Recommended Protocol Upgrade: Switch to T3P (Propylphosphonic Anhydride) .[1]

  • Why? T3P acts as a kinetic dehydrating agent. It does not form a stable "active ester" species that hangs around to decompose; it drives the equilibrium directly to the amide.

  • Benefit: T3P byproducts are water-soluble, simplifying the workup of polar triazoles.

Issue 2: Loss of Chirality (Racemization)

User: "My starting material was 99% ee, but the product is 60:40 er. I used HATU/DIPEA."

Support Agent: You have encountered Base-Induced Epimerization .

  • Mechanism: HATU requires a base (DIPEA/TEA) to function. The triazole ring makes the

    
    -proton acidic. The excess base required for HATU deprotonates this position, destroying chirality.
    
  • Correction:

    • Switch Reagent: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure . This system works at near-neutral pH (or slightly acidic), preventing base-mediated proton abstraction.

    • Base Choice: If you must use a base, switch to TMP (2,4,6-Collidine) .[2] It is sterically hindered and a weaker base, sufficient to activate the acid but too bulky to abstract the

      
      -proton efficiently.
      
Issue 3: The "Brick Dust" Phenomenon (Solubility)

User: "My triazole acid won't dissolve in DCM or THF. I added DMF, but now I can't get the product out of the solvent."

Support Agent: Triazoles are notorious for insolubility due to


-stacking.

Solubility Solutions:

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) or DMSO .

  • The "Chaotropic" Fix: Add LiCl (0.4 M) to the THF or DMF. This disrupts the hydrogen bond/dipole networks of the triazole, significantly boosting solubility (pseudo-chaotropic effect).

  • Workup for DMF/DMSO: Do not try to rotovap. Dilute the reaction mixture 10x with 5% LiCl (aq) and extract with EtOAc or n-Butanol . The LiCl forces the organic product into the organic layer while keeping DMF in the aqueous phase.

Decision Logic: Reagent Selection

Use the following workflow to select the correct coupling system for your specific substrate.

ReagentSelection Start Start: Triazole-COOH Coupling CheckChiral Is there an alpha-Chiral Center? Start->CheckChiral CheckSolubility Is Substrate Soluble in DCM/EtOAc? CheckChiral->CheckSolubility No (Achiral) DIC_Oxyma RECOMMENDED: DIC + Oxyma Pure (No Tertiary Base) CheckChiral->DIC_Oxyma Yes (High Risk) T3P RECOMMENDED: T3P (50% in EtOAc/DMF) + Pyridine CheckSolubility->T3P Yes SolubilityFix Add LiCl or switch to NMP/DMSO CheckSolubility->SolubilityFix No HATU CAUTION: HATU + Collidine (Fast, but risk of racemization) SolubilityFix->T3P If Standard Sterics SolubilityFix->HATU If Sterically Hindered

Figure 1: Decision matrix for selecting coupling reagents based on chirality and solubility constraints.

Validated Experimental Protocols

Protocol A: The "Safe" Method (Racemization Sensitive)

Target: Chiral triazole-amino acids. Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Dissolution: Dissolve Triazole-COOH (1.0 equiv) and Amine (1.1 equiv) in DMF or DCM.

  • Additive: Add Oxyma Pure (1.1 equiv). Stir for 5 minutes. Note: Oxyma is a superior replacement for HOBt, showing lower racemization rates.

  • Coupling: Cool to 0°C. Add DIC (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 4–12 hours.

  • Monitoring: Monitor by LCMS. The absence of strong base (DIPEA) preserves the stereocenter.

Protocol B: The "Power" Method (Sterically Hindered / Achiral)

Target: Unreactive amines or bulky triazoles (where racemization is not a concern). Reagents: T3P (Propylphosphonic anhydride).[1][3]

  • Setup: Dissolve Triazole-COOH (1.0 equiv) and Amine (1.2 equiv) in EtOAc (preferred) or DMF.

  • Base: Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv). Avoid DIPEA if possible to reduce basicity.

  • Coupling: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at RT. T3P reactions are often complete within 1–2 hours.

  • Workup: Wash organic layer with water, 1M HCl, and sat. NaHCO3. T3P byproducts are water-soluble phosphonates, ensuring a very clean organic layer.

Quantitative Comparison of Reagents

ParameterHATU / DIPEAT3P / PyridineDIC / Oxyma
Coupling Speed Very Fast (<30 min)Fast (1-2 h)Moderate (4-12 h)
Racemization Risk High (Due to DIPEA)LowLowest (Neutral pH)
Steric Tolerance ExcellentGoodModerate
Byproduct Removal Difficult (Urea/Guanidine)Excellent (Water Soluble)Moderate (Urea precipitate)
Toxicity Allergenic (Sensitizer)LowModerate

Mechanism of Failure: Racemization

Understanding why the reaction fails is critical for prevention.

Racemization Triazole Triazole Ring (Electron Withdrawing) AlphaProton Alpha-Proton (Acidity Increased) Triazole->AlphaProton Inductive Effect Enolate Planar Enolate (Chirality Lost) AlphaProton->Enolate Forms Base Base (DIPEA) Abstracts Proton Base->AlphaProton Deprotonation Racemate Racemic Amide (50:50 Mixture) Enolate->Racemate Reprotonation/Coupling

Figure 2: Mechanism of base-induced racemization facilitated by the triazole ring's electronic properties.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5] Chemical Reviews, 116(19), 11391-11461. Link

  • El-Faham, A., & Albericio, F. (2011).[6] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[6] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

Sources

overcoming steric hindrance in 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Current Status: Operational Ticket ID: TRZ-3-COOH-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric-Electronic Paradox

Welcome to the technical support hub for 1,2,4-triazole functionalization. If you are accessing this guide, you are likely experiencing low yields or failed couplings when attempting to functionalize the C3-carboxylic acid of This compound .

The Core Problem: While the 1,2,4-triazole ring is planar, the challenge in derivatizing the C3 position often stems from a combination of electronic deactivation and local steric repulsion from the N2/N4 lone pairs.

  • Electronic Factor: The electron-deficient triazole ring makes the carbonyl carbon highly electrophilic. However, it also renders the resulting active ester prone to hydrolysis if the nucleophilic attack is slow.

  • Steric Factor: When coupling with bulky amines (e.g., tert-butyl amines, ortho-substituted anilines), the approach vector is hindered not just by the amine's bulk, but by the repulsion between the amine's substituents and the N2/N4 nitrogens of the triazole ring.

This guide provides three validated protocols to overcome these barriers, moving beyond standard EDC/HOBt chemistry which frequently fails for this scaffold.

Decision Matrix: Selecting the Right Protocol

Before proceeding, utilize this logic flow to select the correct experimental path for your specific substrate.

CouplingLogic Start START: Target Amide/Ester CheckAmine Is the Nucleophile (Amine/Alcohol) Sterically Hindered? Start->CheckAmine Standard Standard Hindrance (e.g., secondary amines) CheckAmine->Standard No/Mild Extreme Extreme Hindrance (e.g., t-butyl, ortho-aniline) CheckAmine->Extreme Yes ProtocolA PROTOCOL A: T3P (Propylphosphonic Anhydride) Standard->ProtocolA High Yield Preferred AcidSensitive Is the substrate Acid Sensitive? Extreme->AcidSensitive Yes Yes AcidSensitive->Yes Avoid HCl No No AcidSensitive->No Robust ProtocolB PROTOCOL B: Ghosez's Reagent (Acid Chloride) ProtocolC PROTOCOL C: Mixed Anhydride (IBCF) Yes->ProtocolA No->ProtocolB

Caption: Workflow for selecting the optimal coupling strategy based on nucleophile steric bulk and substrate sensitivity.

Validated Protocols

Protocol A: The T3P Method (Recommended Standard)

Why it works: T3P (Propylphosphonic anhydride) forms a cyclic activated intermediate. This structure is less sterically demanding than the bulky uronium salts (HATU/HBTU) and drives the reaction forward through the release of a water-soluble byproduct, simplifying workup.

Applicability: Primary/Secondary amines, anilines, and moderately hindered substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (Preferred) or DMF (for solubility)

Step-by-Step:

  • Dissolution: Dissolve the triazole acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C.

    • Critical Note: The reaction is exothermic.[1] Control addition rate to prevent thermal decomposition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable up to 80°C.

  • Workup: Dilute with water. The phosphorus byproducts are water-soluble.[2][3] Wash organic layer with NaHCO₃ (sat.) and Brine.

Protocol B: The Ghosez’s Reagent Method (Extreme Hindrance)

Why it works: When T3P fails, you must convert the acid to the acid chloride. Standard SOCl₂ is often too harsh and generates HCl gas which can degrade the triazole ring or sensitive protecting groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[4]

Applicability: Extremely hindered amines (tert-butyl amines), unreactive anilines, or when the "active ester" intermediate is too stable to react.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 equiv)

  • Base: Pyridine or 2,6-Lutidine (2.0 equiv)

  • Solvent: Dry DCM or CHCl₃

Step-by-Step:

  • Activation: In a flame-dried flask under Argon, dissolve the triazole acid in dry DCM.

  • Chlorination: Add Ghosez’s Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by quenching a small aliquot with MeOH and checking for the methyl ester by TLC/LCMS.

  • Coupling: Once acid chloride formation is complete, add the bulky amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Reflux: If the amine is extremely hindered, reflux the DCM solution for 12–24 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) The active ester (OBt/OAt) is forming but the amine is too hindered to attack it.Switch to Protocol B (Acid Chloride). The chloride is a smaller leaving group than OBt, reducing the steric barrier for the incoming amine.
Low Yield with HATU Formation of the guanidinium byproduct (amine reacts with HATU instead of the acid).Pre-activation is critical. Stir Acid + HATU + Base for 15 mins before adding the amine. If this fails, switch to T3P (Protocol A).
Product Hydrolysis during Workup The resulting triazole amide is electron-deficient and susceptible to base hydrolysis.Avoid strong bases in workup. Do not wash with 1M NaOH. Use saturated NH₄Cl or dilute NaHCO₃ only. Dry the organic layer immediately.
N-Methyl Migration Rare, but can occur at high temperatures (>100°C) in the presence of strong acids.Lower Temperature. Use Protocol A (T3P) which works at lower temps. Avoid refluxing in SOCl₂.

Mechanistic Insight: Why Sterics Matter Here

The diagram below illustrates the steric clash during the tetrahedral intermediate formation. In the 1,2,4-triazole system, the N2 nitrogen possesses a lone pair that can repel incoming nucleophiles if they approach from a specific trajectory.

Mechanism Acid Triazole-COOH (Planar) Activation Activated Species (Active Ester/Chloride) Acid->Activation T3P / Ghosez Tetrahedral Tetrahedral Intermediate (CRITICAL BOTTLENECK) Activation->Tetrahedral + Bulky Amine Product Triazole Amide Tetrahedral->Product Collapse StericClash STERIC CLASH: Incoming Nucleophile vs. Triazole N2 Lone Pair StericClash->Tetrahedral Destabilizes

Caption: The transition from the planar activated species to the tetrahedral intermediate is the energy-limiting step. Bulky reagents increase the energy of this intermediate, often causing the reaction to revert to starting materials.

References

  • Propylphosphonic Anhydride (T3P)

    • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[3]

    • Source: Core.ac.uk / Synlett.
    • URL:[Link]

  • Ghosez's Reagent for Neutral Acid Chlorides

    • Title: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) in Organic Synthesis.[4]

    • Source: Sigma-Aldrich / Organic Syntheses.
  • Steric Hindrance in Amide Coupling

    • Title: The Synthesis of Sterically Hindered Amides.[5][6][7][8][9]

    • Source: Chimia (Swiss Chemical Society).
    • URL:[Link]

  • This compound Properties

    • Title: this compound (PubChem CID 2735089).[10]

    • Source: PubChem.[11]

    • URL:[Link]

Sources

Validation & Comparative

HPLC Method Development Guide: 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid presents a classic chromatographic paradox: the analyte is highly polar and acidic, leading to poor retention on standard C18 columns, yet its synthetic impurities (such as the methyl ester precursor) are significantly more hydrophobic.

This guide objectively compares three separation strategies: Standard Reversed-Phase (C18) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Polar-Embedded Reversed-Phase (RP) . Based on experimental evidence and physicochemical properties, Polar-Embedded RP is identified as the superior choice for purity analysis, offering the balanced retention required to separate the hydrophilic acid from its hydrophobic ester precursors in a single run.

Part 1: Analyte Profiling & The Separation Challenge

Understanding the physicochemical "personality" of the molecule is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Analyte This compound Target
Structure Heterocyclic aromatic ring with a carboxylic acid group.[1][2][3][4][5][6]High polarity; UV active (~210-220 nm).
pKa (Acid) ~3.0 - 3.5 (Carboxylic acid)At neutral pH, it is anionic (COO⁻) and unretained on C18. Must be analyzed at pH < 2.5 to protonate (COOH) for RP retention.
LogP < 0 (Estimated -0.5 to -1.0)Highly water-soluble. Risks "dewetting" on standard C18 phases.[7]
Key Impurity A Methyl 1-methyl-1,2,4-triazole-3-carboxylate Synthetic Precursor (Hydrophobic). Retains strongly on C18.
Key Impurity B 1,2,4-Triazole Starting Material (Very Polar). Elutes near void volume in RP.
The "General Method" Trap

A standard pharmaceutical generic gradient (e.g., C18 column, pH 4.5 Ammonium Acetate, 5%


 95% MeCN) will fail for this application.
  • Failure Mode 1: The carboxylic acid will ionize at pH 4.5, becoming too polar to retain, eluting in the void volume (

    
    ) along with salts and unretained matrix.
    
  • Failure Mode 2: Even at low pH, standard C18 ligands (ODS) suffer from "phase collapse" or dewetting in 100% aqueous conditions required to retain the acid.

Part 2: Comparative Method Strategies

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)[7][8][9][10]
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (e.g., Silica, Amide, Zwitterionic).

  • Pros: Excellent retention for the polar acid and the 1,2,4-triazole impurity.

  • Cons: The hydrophobic methyl ester impurity will elute near the void volume (reverse elution order compared to RP). Solubility issues may arise if the sample is dissolved in pure water (HILIC requires high organic diluents).

  • Verdict: Ideal for trace analysis of the acid but suboptimal for a "Purity" method where hydrophobic impurities must also be quantified.

Strategy B: Ion-Pairing Chromatography
  • Mechanism: Adding reagents like TBA (Tetrabutylammonium) or HSA (Heptane Sulfonic Acid) to the mobile phase.

  • Pros: Can successfully retain the acid on C18.

  • Cons: Not MS-compatible (signal suppression); long equilibration times; dedicated columns required (memory effects).

  • Verdict: Obsolete. Modern stationary phases render this unnecessary.

Strategy C: Polar-Embedded / Aqueous Stable Reversed-Phase (Recommended)
  • Mechanism: Uses a C18 ligand with an embedded polar group (e.g., carbamate, amide) or proprietary hydrophilic endcapping. This prevents phase collapse in 100% aqueous mobile phases and provides secondary interactions for polar acids.

  • Pros: Retains the polar acid (using 100% aqueous start) and the hydrophobic ester (using an organic gradient ramp) in a single run.

  • Verdict: The Gold Standard for Purity Analysis.

Part 3: Recommended Experimental Protocol (Polar-Embedded RP)

This protocol uses a Polar-Embedded C18 phase to ensure retention of the acid without sacrificing the ability to resolve the hydrophobic ester.

Instrumentation & Conditions
  • System: HPLC with UV Detector (PDA recommended for peak purity).

  • Column: Waters Atlantis T3 , Phenomenex Synergi Hydro-RP , or Agilent ZORBAX SB-Aq .

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm (Standard HPLC) or 100 x 2.1 mm, 1.8 µm (UHPLC).

  • Temperature: 30°C (Controls viscosity and kinetics).[8]

  • Detection: UV @ 215 nm (Carboxyl/Triazole absorption) and 254 nm.

Mobile Phase Preparation[10][11][12]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: pH ~2.0 suppresses ionization of the carboxylic acid (pKa ~3.2), forcing it into the neutral, hydrophobic state for maximum retention. Phosphoric acid is transparent at low UV (210 nm).

    • Note for MS: Substitute with 0.1% Formic Acid, but expect slightly reduced retention and peak shape quality compared to phosphoric acid.

  • Mobile Phase B (Organic): Acetonitrile (MeCN).[9]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0 1000Loading: 100% Aqueous required to retain the polar acid.
5.0 1000Isocratic Hold: Ensures the acid elutes well away from the void.
20.0 4060Ramp: Elutes the hydrophobic methyl ester impurity.
25.0 4060Wash: Cleans column of highly hydrophobic residues.
25.1 1000Re-equilibration: Critical for 100% aqueous methods.
35.0 1000End: Ready for next injection.
Sample Preparation
  • Diluent: 100% Mobile Phase A (0.1% Phosphoric Acid).

    • Critical: Do NOT dissolve in high organic (e.g., MeOH/MeCN). Injecting a polar analyte in a strong solvent will cause "solvent breakthrough" (peak splitting or elution in void).

  • Concentration: 0.5 mg/mL (for purity); 1-10 µg/mL (for sensitivity check).

Part 4: Visualization of Method Logic

Workflow Decision Tree

The following diagram illustrates the decision process for selecting the stationary phase based on analyte polarity and impurity profile.

MethodSelection Start Start: this compound Purity CheckImp Are hydrophobic impurities (Esters) present? Start->CheckImp RP_Path Reversed Phase (RP) Required (To retain esters) CheckImp->RP_Path Yes HILIC_Path HILIC Mode (Best for polar selectivity) CheckImp->HILIC_Path No (Only polar degradants) CheckAcidRet Does Acid retain on C18 at pH 2? RP_Path->CheckAcidRet StandardC18 Standard C18 (ODS) (Risk: Dewetting/Phase Collapse) CheckAcidRet->StandardC18 No (Elutes in Void) PolarRP RECOMMENDED: Polar-Embedded / AQ-C18 (Stable in 100% Water) CheckAcidRet->PolarRP Use High Aqueous Stable Col HILIC_Col Zwitterionic / Amide HILIC (High Organic Mobile Phase) HILIC_Path->HILIC_Col

Caption: Decision tree for selecting the optimal chromatographic mode based on impurity profile.

Separation Mechanism Comparison

This diagram compares how the target analyte interacts with a Standard C18 versus the recommended Polar-Embedded phase.[7]

Mechanism cluster_Standard Standard C18 (100% Water) cluster_Polar Polar-Embedded C18 (100% Water) Analyte Analyte: Polar Acid (COOH) Ligand1 C18 Ligands 'Fold' (Dewetting) Analyte->Ligand1 Repulsion Ligand2 Embedded Polar Group (Water Layer Forms) Analyte->Ligand2 Attraction Result1 No Interaction Analyte elutes in Void Ligand1->Result1 Result2 Hydrogen Bonding + Hydrophobic Retention Ligand2->Result2

Caption: Comparison of ligand behavior in 100% aqueous conditions. Standard C18 collapses, while Polar-Embedded phases maintain an active surface.[7]

Part 5: Validation & Troubleshooting

System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:

  • Retention Time (

    
    ) of Acid:  > 3.0 minutes (Must be > 
    
    
    
    void time).
  • Tailing Factor (

    
    ):  < 1.5 (Acids often tail; phosphate buffer minimizes this).
    
  • Resolution (

    
    ):  > 2.0 between the Acid and the Methyl Ester impurity.
    
Troubleshooting Guide
IssueProbable CauseSolution
Acid elutes in Void (

)
Phase dewetting or pH too high.Switch to Polar-Embedded column. Ensure pH is < 2.5.
Split Peaks Sample solvent mismatch.Dissolve sample in 100% Aqueous Mobile Phase A. Do not use pure MeCN.
Drifting Retention Column not equilibrated.Polar-Embedded columns require longer equilibration (~20 column volumes) after gradient runs.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-1,2,4-Triazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • McHale, C., & Harmon, T. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns / Advanced Materials Technology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing in-source fragmentation and making it ideal for determining the molecular weight of thermally labile compounds.[1][2] Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then employed to induce fragmentation and elicit structural information.

Positive Ion Mode ESI-MS/MS of this compound

In positive ion mode, this compound (molecular weight: 127.10 g/mol ) is expected to readily form a protonated molecule at m/z 128.1. The primary fragmentation pathways from this precursor ion are predicted to be:

  • Decarboxylation: The most facile fragmentation is the neutral loss of carbon dioxide (CO2; 44 Da) from the carboxylic acid group. This is a common fragmentation pathway for protonated carboxylic acids. This would result in a prominent fragment ion at m/z 84.1.

  • Loss of Water: A subsequent or alternative fragmentation could involve the loss of a water molecule (H2O; 18 Da), particularly if the protonation occurs on the carboxylic acid oxygen. This would lead to an ion at m/z 110.1.

  • Ring Fragmentation: Cleavage of the triazole ring can also be anticipated. The loss of a neutral molecule of hydrogen cyanide (HCN; 27 Da) or methyl isocyanate (CH3NCO; 57 Da) are plausible fragmentation routes for N-methylated triazoles.

The predicted positive ion fragmentation cascade is visualized in the following diagram:

G parent [M+H]+ m/z 128.1 frag1 [M+H - CO2]+ m/z 84.1 parent->frag1 - CO2 (44 Da) frag2 [M+H - H2O]+ m/z 110.1 parent->frag2 - H2O (18 Da) frag3 [M+H - CO2 - HCN]+ m/z 57.1 frag1->frag3 - HCN (27 Da)

Caption: Predicted ESI+ Fragmentation of this compound.

Negative Ion Mode ESI-MS/MS of this compound

In negative ion mode, the deprotonated molecule [M-H]- at m/z 126.1 would be the precursor ion. The fragmentation of this ion is also expected to be dominated by decarboxylation.

  • Decarboxylation: The loss of CO2 (44 Da) from the carboxylate anion is a highly favorable process, leading to a major fragment ion at m/z 82.1. This is often the base peak in the negative ion MS/MS spectra of carboxylic acids.

The predicted negative ion fragmentation is illustrated below:

G parent [M-H]- m/z 126.1 frag1 [M-H - CO2]- m/z 82.1 parent->frag1 - CO2 (44 Da)

Caption: Predicted ESI- Fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, a comparative analysis with known fragmentation patterns of similar molecules is invaluable.

CompoundKey Fragmentation PathwaysCommon Fragment Ions (m/z)Reference
1H-1,2,4-triazole-3-carboxylic acid Decarboxylation, loss of water114 [M+H]+, 69 [M+H - COOH]+[3]
Methyl-1H-1,2,4-triazole-3-carboxylate Loss of methoxy radical, loss of methanol, decarboxylation of the ester128 [M+H]+, 97 [M+H - OCH3]+, 96 [M+H - CH3OH]+[4][5]
Other substituted 1,2,4-triazoles Fragmentation of the triazole ring, cleavage of substituent bondsVaries depending on substituents[6][7][8]

The fragmentation of 1H-1,2,4-triazole-3-carboxylic acid, the unmethylated analog, also shows a prominent loss of the carboxylic acid group.[3] Studies on various other 1,2,4-triazole derivatives have demonstrated that the triazole ring can undergo cleavage, although the specific fragmentation pattern is highly dependent on the nature and position of the substituents.[6][7][8]

Proposed Experimental Protocol for MS Analysis

To acquire high-quality mass spectral data for this compound, the following experimental workflow is recommended:

Step 1: Sample Preparation
  • Dissolve the compound in a suitable solvent system, such as a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of 1-10 µg/mL.

Step 2: Liquid Chromatography (LC) Separation (Optional but Recommended)
  • Employ a reversed-phase C18 column for chromatographic separation prior to mass spectrometric analysis to ensure sample purity.

  • A gradient elution from a high aqueous mobile phase to a high organic mobile phase is typically effective.

Step 3: Mass Spectrometry (MS) Analysis
  • Ionization: Utilize an electrospray ionization (ESI) source.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated [M+H]+ or deprotonated [M-H]- molecular ion.

  • Tandem MS (MS/MS): Perform product ion scans on the isolated molecular ion to generate fragmentation spectra. A collision energy ramp (e.g., 10-40 eV) is advisable to observe the full range of fragment ions.

A visual representation of this workflow is provided below:

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis a Dissolve in ACN:H2O (1:1) b Inject onto C18 Column a->b c ESI Source b->c d Full Scan MS c->d e MS/MS Analysis d->e

Caption: Recommended workflow for LC-MS/MS analysis.

Conclusion

In the absence of direct experimental data, this guide provides a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of this compound. The anticipated primary fragmentation pathways involve decarboxylation, with potential subsequent or alternative losses of water and fragmentation of the triazole ring. This predictive analysis, supported by comparisons with related compounds, offers valuable insights for researchers working on the identification and characterization of this and similar molecules. The provided experimental protocol serves as a robust starting point for acquiring empirical data to validate and further refine these predictions.

References

  • American Elements. This compound. [Link]

  • Bushueva, I. V., Berezovskij, A. V., Knysh, Ye. H., & Panasenko, O. I. (2014). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Varynskyi, B. O., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]

  • PubChem. methyl 1H-1,2,4-triazole-3-carboxylate. [Link]

  • Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB. YouTube. [Link]

  • U.S. Environmental Protection Agency. 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1). [Link]

  • Vékey, K., & Czira, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 593. [Link]

  • Davis, P. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Kumar, A., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]

  • Wang, R., et al. (2021). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 56(10), e4778.
  • Eberlin, M. N. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(8), 6536-6557. [Link]

  • Varynskyi, B. O., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Chemical Reviews, 113(4), 2275–2312. [Link]

  • Havlicek, V., & Schug, K. A. (1999). Interpretation of electrospray and atmospheric pressure chemical ionization mass spectra of 10-formyl-7,8-dihydrofolic acid and 5-formyl-5,6,7,8-tetrahydropteroic acid. Journal of Mass Spectrometry, 34(8), 864-869.
  • Wang, Y., et al. (2023). Predicting Electron Ionization Mass Spectra Using Excited-State Molecular Dynamics. Journal of Chemical Information and Modeling, 63(20), 6439–6448. [Link]

  • Lopez-Hilfiker, F. D., et al. (2021). Constraining the response factors of an extractive electrospray ionization mass spectrometer for near-molecular aerosol speciation. Atmospheric Measurement Techniques, 14(6), 4417-4432. [Link]

  • Prabakaran, K., et al. (2010). Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o103. [Link]

  • PubChem. 1H-1,2,4-triazole-3-carboxylic acid. [Link]

  • de Oliveira, R. B., et al. (2012). 1H-[4][6][9]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-[4][6][9]-triazole-4-carboxylate. Journal of the Brazilian Chemical Society, 23(10), 1881-1890. [Link]

Sources

A Researcher's Guide to Validating the Regioselectivity of 1-Methyl-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of specific regioisomers of substituted 1,2,4-triazoles is a critical task. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] However, the synthesis of molecules like 1-methyl-1,2,4-triazole presents a distinct challenge: controlling and validating the position of the methyl group on the triazole ring. This guide provides an in-depth comparison of synthetic strategies and a robust framework for validating the regioselectivity of the resulting products, ensuring the integrity of your research.

The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation

The direct alkylation of 1,2,4-triazole with an alkyl halide, such as methyl iodide, in the presence of a base can lead to a mixture of N-1 and N-4 substituted isomers.[4] The triazole ring possesses three nitrogen atoms, but due to tautomerism, alkylation typically occurs at the N-1 or N-4 positions. The ratio of these isomers is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent.[4][5][6] Achieving high regioselectivity is paramount, as the biological activity of the resulting compound is often highly dependent on the specific regioisomer.

Synthetic Approaches to Control Regioselectivity

Several named reactions offer pathways to substituted 1,2,4-triazoles, each with its own mechanistic nuances that can be exploited to favor a particular regioisomer.

The Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of an imide with a hydrazine derivative.[1][2][7] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides.[1][7] The reaction outcome is governed by the electronic properties of the two acyl groups on the imide; the hydrazine preferentially attacks the more electrophilic carbonyl carbon.[2] Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[1][2]

The Pellizzari Reaction

The Pellizzari reaction, which condenses an amide with an acyl hydrazide, is another classical method for 1,2,4-triazole synthesis.[3][8][9] However, unlike the Einhorn-Brunner reaction, the Pellizzari reaction is generally not regioselective when using different acyl groups on the amide and hydrazide, often leading to a mixture of products.[9][10] High temperatures and long reaction times are often required, which can also contribute to lower yields and the formation of side products.[9][10]

Modern Synthetic Methods

Contemporary methods, such as catalyst-dependent [3+2] cycloadditions, offer greater control over regioselectivity. For instance, the choice of a silver(I) or copper catalyst in the reaction of isocyanides with aryl diazonium salts can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively.[11][12] Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and in some cases, improved regioselectivity.[5]

A Self-Validating System for Regioisomer Confirmation

To ensure the synthesis of the desired 1-methyl-1,2,4-triazole isomer, a rigorous validation workflow is essential. This involves a combination of spectroscopic and analytical techniques.

Experimental Workflow for Synthesis and Validation

Caption: Experimental workflow for synthesis and validation of 1-methyl-1,2,4-triazole.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for distinguishing between the 1-methyl and 4-methyl isomers of 1,2,4-triazole.

1. Proton (¹H) NMR Spectroscopy: The chemical shifts of the triazole ring protons are highly sensitive to the position of the methyl substituent.

  • 1-Methyl-1,2,4-triazole: Typically exhibits two distinct singlets for the C3-H and C5-H protons.

  • 4-Methyl-1,2,4-triazole: Due to symmetry, the C3-H and C5-H protons are equivalent and will appear as a single singlet.

2. Carbon-¹³ (¹³C) NMR Spectroscopy: The chemical shifts of the triazole ring carbons also provide clear evidence for isomer identification.

  • 1-Methyl-1,2,4-triazole: Will show two distinct signals for the C3 and C5 carbons.

  • 4-Methyl-1,2,4-triazole: Will display a single signal for the equivalent C3 and C5 carbons.

Table 1: Comparative NMR Data for Methyl-1,2,4-triazole Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Methyl-1,2,4-triazole C3-H: ~8.0-8.2 (s, 1H)C5-H: ~8.5-8.7 (s, 1H)N-CH₃: ~3.8-4.0 (s, 3H)C3: ~143-145C5: ~151-153N-CH₃: ~35-37
4-Methyl-1,2,4-triazole C3/5-H: ~8.2-8.4 (s, 2H)N-CH₃: ~3.6-3.8 (s, 3H)C3/5: ~145-147N-CH₃: ~32-34

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

3. Nuclear Overhauser Effect (NOE) Spectroscopy: For unambiguous assignment, 2D NOESY or 1D NOE difference experiments can be invaluable. Irradiation of the N-methyl protons in 1-methyl-1,2,4-triazole should result in an NOE enhancement of the C5-H proton, confirming their spatial proximity. In the 4-methyl isomer, an NOE would be observed for both C3-H and C5-H protons.

Chromatographic and Crystallographic Validation

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomeric mixture and determine the regioselectivity of the reaction.[10] Developing a robust HPLC method is crucial for accurate quantification of the isomer ratio.

X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides the most definitive structural proof, unambiguously determining the connectivity of the atoms and confirming the position of the methyl group.[13][14]

Detailed Experimental Protocols

Protocol 1: Regioselective N-Alkylation of 1,2,4-Triazole

This protocol aims to favor the formation of the 1-methyl isomer.

  • Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq) in a suitable solvent such as THF or DMF, add a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) at room temperature under an inert atmosphere.[4][6]

  • Addition of Alkylating Agent: Slowly add methyl iodide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the 1-methyl and 4-methyl isomers.

Protocol 2: NMR Analysis of Product Mixture
  • Sample Preparation: Dissolve a small amount of the purified product (and the crude mixture for ratio determination) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Integrate the signals corresponding to the triazole ring protons and the methyl protons for both isomers to determine their relative ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of distinct carbon signals for the triazole ring.

  • NOE Experiment (if necessary): For unambiguous assignment, perform a 1D NOE difference experiment by irradiating the methyl signal of the major isomer and observing the enhancement of the corresponding ring proton.

Conclusion

Validating the regioselectivity of 1-methyl-1,2,4-triazole synthesis is a multi-faceted process that combines careful selection of synthetic methodology with rigorous analytical characterization. By understanding the mechanistic principles that govern regioselectivity and employing a comprehensive validation workflow centered around NMR spectroscopy, researchers can confidently ascertain the structure of their synthesized compounds. This meticulous approach is fundamental to ensuring the scientific integrity and reproducibility of research in medicinal chemistry and drug development.

References

  • The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. (URL: )
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Pellizzari reaction - Wikipedia. (URL: [Link])

  • Einhorn–Brunner reaction - Wikipedia. (URL: [Link])

  • Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. (URL: )
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (URL: [Link])

  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. (URL: )
  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles - Benchchem. (URL: )
  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. (URL: [Link])

  • Regioselective 1H-1,2,4 Triazole alkylation | PPT - Slideshare. (URL: [Link])

  • Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem. (URL: )
  • Scheme 3Regioselective synthesis of 1,4-disubstituted... - ResearchGate. (URL: [Link])

  • An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (URL: [Link])

  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles | Semantic Scholar. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. (URL: [Link])

  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (URL: [Link])

  • How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? | ResearchGate. (URL: [Link])

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. (URL: [Link])

  • Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (URL: [Link])

  • a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed. (URL: [Link])

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (URL: [Link])

  • 1-Methyl-1,2,4-triazole - SpectraBase. (URL: [Link])

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives - ResearchGate. (URL: [Link])

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A Senior Application Scientist's Guide to Reference Standards for the Analysis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous and accurate analysis of novel chemical entities is paramount. 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest, requires precise analytical methodologies for its characterization and quantification. The foundation of such reliable analysis lies in the quality and characterization of the reference standard used. This guide provides an in-depth comparison of commercially available reference standards for this compound, alongside a detailed, field-proven analytical protocol for its analysis.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which an analyte is quantified and identified. Its purity, identity, and stability directly impact the validity of analytical data. For a polar compound like this compound, a well-characterized reference standard is crucial for:

  • Accurate Quantification: Ensuring that the measured amount of the analyte in a sample is a true reflection of its concentration.

  • Unambiguous Identification: Confirming the identity of the analyte in complex matrices.

  • Method Validation: Establishing the performance characteristics of an analytical method, as mandated by regulatory bodies like the FDA and EMA, following guidelines such as ICH Q2(R1).[1][2][3]

  • Consistency and Reproducibility: Guaranteeing that analytical results are consistent across different laboratories and over time.

Comparison of Commercially Available Reference Standards

A survey of the market reveals a limited number of suppliers for this compound as a reference standard. The following table summarizes the offerings from prominent suppliers. It is imperative for the end-user to request a comprehensive Certificate of Analysis (CoA) from the chosen supplier to ensure the suitability of the standard for their specific application.

SupplierProduct NameCAS NumberStated PurityAvailable Analytical Data
Advanced ChemBlocks This compound815588-82-095%[4]Not specified on product page; CoA must be requested.
BLD Pharm 1-Methyl-1H-1,2,4-triazole-3-carboxylicacidNot specifiedNot specifiedNMR, HPLC, LC-MS, UPLC mentioned as available.[5]
American Elements This compound815588-82-0Can be produced in high and ultra-high purity forms.CoA must be requested.[6]

Note on the Methyl Ester: The methyl ester of the target analyte, Methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 4928-88-5), is more readily available from suppliers like Sigma-Aldrich with a stated purity of 98%.[7] While not a direct substitute for the carboxylic acid, its Certificate of Analysis can serve as a useful example of the types of characterization data to expect, which typically include identity confirmation by NMR and purity assessment by HPLC.

Recommended Analytical Protocol: UPLC-MS/MS for High-Sensitivity Quantification

For the analysis of a polar compound like this compound, a highly sensitive and selective method such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is recommended. This approach offers superior resolution and specificity compared to traditional HPLC-UV methods, which is particularly beneficial when dealing with complex sample matrices.

The following protocol is a robust starting point for method development and validation, drawing upon established methodologies for the analysis of polar triazole-based compounds.[8][9][10][11]

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting Standard Reference Standard Weighing Stock Stock Solution (Methanol/Water) Standard->Stock Working Working Standards (Serial Dilution) Stock->Working Injection Injection onto UPLC Working->Injection Sample Sample Preparation (e.g., Protein Precipitation) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Report Generation Quantification->Report

Caption: UPLC-MS/MS analytical workflow for this compound.

Step-by-Step Methodology

1. Instrumentation and Reagents

  • UPLC System: A system capable of handling high pressures, such as a Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A column suitable for polar compound retention. A hydrophilic interaction liquid chromatography (HILIC) column is a primary recommendation. Alternatively, a reversed-phase C8 or C18 column with a polar-modifying mobile phase can be evaluated.[9]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid or acetic acid (LC-MS grade).

2. Preparation of Standards and Samples

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in a suitable solvent, such as a 50:50 mixture of methanol and water, in a 1 mL volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a suitable diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation: The sample preparation method will be matrix-dependent. For biological samples like plasma or serum, a simple protein precipitation with acetonitrile is often sufficient.[8] For other matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.[10]

3. UPLC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient tailored to the chosen column is necessary. A typical starting point for a HILIC column would be a high percentage of organic solvent (e.g., 95% B) with a gradual decrease to elute the polar analyte.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point for this class of compounds.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]+ of this compound. Product ions will need to be determined by infusing a standard solution and performing a product ion scan.

Method Validation: Adherence to ICH Q2(R1) Guidelines

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][3] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with at least five concentration levels should be generated, and the correlation coefficient (r²) should be close to 1.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of the analyte (spiked matrix samples) at different levels.

  • Precision: The degree of agreement among individual test results. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Logical Framework for Method Development

method_development_logic cluster_initial Initial Assessment cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) Analyte Analyte Properties (Polarity, pKa) Column Column Selection (HILIC vs. RP) Analyte->Column Standard Reference Standard Availability & Purity MobilePhase Mobile Phase Optimization (Organic %, pH) Standard->MobilePhase Column->MobilePhase MS MS/MS Parameter Tuning (MRM Transitions) MobilePhase->MS Specificity Specificity MS->Specificity Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision MS->Precision LOD_LOQ LOD & LOQ MS->LOD_LOQ

Caption: Logical flow for the development and validation of an analytical method.

Conclusion

The selection of a high-quality, well-characterized reference standard is the critical first step in developing a robust and reliable analytical method for this compound. While the availability of certified reference materials for this specific compound is currently limited, researchers should diligently request and scrutinize the Certificates of Analysis from suppliers. The provided UPLC-MS/MS protocol, grounded in established practices for similar polar analytes, offers a solid foundation for method development. Adherence to the principles of method validation as outlined in ICH Q2(R1) will ensure that the resulting analytical data is accurate, precise, and fit for purpose in a regulated drug development environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. [Link]

  • A rapid UPLC-MS/MS assay for the simultaneous measurement of fluconazole, voriconazole, posaconazole, itraconazole, and hydroxyitraconazole concentrations in serum. PubMed. [Link]

  • Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. Taylor & Francis Online. [Link]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • This compound | CAS 815588-82-0 | AMERICAN ELEMENTS ®. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid from Impurities via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable. 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid is a crucial building block in the synthesis of various pharmaceuticals.[] Its purity is paramount to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for unambiguous structure elucidation and purity assessment.[2][3][4] This guide provides an in-depth, experience-driven approach to leveraging ¹H and ¹³C NMR for the clear differentiation of this compound from its potential process-related impurities.

The Importance of Purity in Triazole Derivatives

The 1,2,4-triazole scaffold is a common feature in many biologically active molecules, including antifungal and anticancer agents.[] Impurities, even in minute quantities, can significantly impact the toxicological profile and therapeutic efficacy of the final API.[5] Isomeric impurities, in particular, can be challenging to separate and may exhibit different pharmacological activities.[5] Therefore, robust analytical methods to identify and quantify such impurities are critical during drug development.

The NMR Fingerprint of Pure this compound

Understanding the expected NMR spectrum of the pure compound is the foundational step. The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift).

Expected ¹H NMR Spectrum:

The structure of this compound presents three distinct proton signals:

  • -CH₃ (N-methyl) protons: This signal will appear as a sharp singlet, typically in the upfield region of the spectrum.

  • -CH (triazole ring) proton: This proton, attached to a carbon atom within the aromatic triazole ring, will also be a singlet.

  • -COOH (carboxylic acid) proton: This proton is acidic and its chemical shift can be highly variable, often appearing as a broad singlet. Its position is sensitive to solvent, concentration, and temperature.

Expected ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the molecule:

  • -CH₃ (N-methyl) carbon: This carbon will resonate at the highest field (lowest chemical shift).

  • -CH (triazole ring) carbon: This carbon will appear in the aromatic region.

  • C (triazole ring) carbon attached to the carboxylic acid: This quaternary carbon will also be in the aromatic region.

  • -COOH (carboxylic acid) carbon: This carbonyl carbon will have the largest chemical shift (most downfield).

Identifying Common Impurities

Impurities in a sample of this compound can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation products. Below, we discuss the NMR characteristics of some plausible impurities.

Unreacted Starting Material: 1H-1,2,4-Triazole-3-carboxylic acid

Should the initial N-methylation reaction be incomplete, the starting material, 1H-1,2,4-triazole-3-carboxylic acid, may be present.

  • Distinguishing ¹H NMR signals: The key difference is the absence of the N-methyl singlet. Instead, an N-H proton signal will be observed, which is often broad and its chemical shift is solvent-dependent. The triazole C-H proton signal may also be at a slightly different chemical shift compared to the methylated product.

  • Distinguishing ¹³C NMR signals: The absence of the N-methyl carbon signal is the most definitive indicator.

Isomeric Impurity: 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid

Alkylation of the 1,2,4-triazole ring can sometimes lead to the formation of the N4-methylated isomer.[6] Differentiating between the N1 and N4 isomers is crucial.

  • Distinguishing ¹H NMR signals: The chemical shift of the N-methyl protons and the triazole C-H proton in the 4-methyl isomer will be different from those in the desired 1-methyl isomer due to the change in the electronic environment.

  • Distinguishing ¹³C NMR signals: The chemical shifts of all four carbons will differ between the two isomers. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable here to definitively establish the connectivity between the methyl group and the triazole ring nitrogens.

Esterification By-product: Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylate

If methanol is used as a solvent or is present as an impurity during synthesis or workup, esterification of the carboxylic acid can occur.

  • Distinguishing ¹H NMR signals: The most obvious new signal will be a singlet corresponding to the methyl ester (-OCH₃) protons. The carboxylic acid proton signal will be absent.

  • Distinguishing ¹³C NMR signals: A new signal for the ester methyl carbon will appear, and the chemical shift of the carbonyl carbon will be slightly different from that of the carboxylic acid.

Residual Solvents

Common laboratory solvents can be present in the final product. Their characteristic NMR signals are well-documented and can be easily identified. For example:

  • Dimethyl Sulfoxide (DMSO-d₆): A quintet around 2.50 ppm in ¹H NMR and a signal around 39.52 ppm in ¹³C NMR.[7]

  • Methanol: A singlet around 3.31 ppm and a quartet around 4.87 ppm (for the -OH) in ¹H NMR, and a signal around 49.86 ppm in ¹³C NMR.

Experimental Workflow for Impurity Identification

The following workflow provides a systematic approach to identifying and characterizing impurities in a sample of this compound.

Caption: A streamlined workflow for NMR-based impurity analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • For quantitative analysis (qNMR), accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dioxane) and add it to the sample. The internal standard should have signals that do not overlap with the analyte or impurity signals.

  • Dissolve the sample (and internal standard) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a clean, dry NMR tube.

2. NMR Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If structural elucidation of unknown impurities is required, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3. Data Processing and Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H).

  • Integrate all signals in the ¹H NMR spectrum.

  • Assign the signals corresponding to this compound.

  • Analyze any remaining signals to identify and quantify impurities.

Data Summary and Comparison

The following table summarizes the expected ¹H NMR chemical shifts for the target compound and its potential impurities. Note that exact chemical shifts can vary depending on the solvent and other experimental conditions.

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
This compound N-CH₃~3.9Singlet
Triazole C-H~8.5Singlet
-COOH>10 (broad)Singlet
1H-1,2,4-Triazole-3-carboxylic acidTriazole C-H~8.7Singlet
N-HVariable (broad)Singlet
4-Methyl-4H-1,2,4-triazole-3-carboxylic acidN-CH₃~4.1Singlet
Triazole C-H~8.9Singlet
Methyl 1-Methyl-1H-1,2,4-triazole-3-carboxylateN-CH₃~3.9Singlet
Triazole C-H~8.6Singlet
O-CH₃~3.8Singlet

Advanced Considerations and Trustworthiness of the Method

  • Quantitative NMR (qNMR): For accurate purity determination, qNMR is the gold standard.[2][3][8] This involves using a certified internal standard and carefully controlled experimental parameters to ensure the signal integrals are directly proportional to the molar concentration of each species.

  • 2D NMR for Unambiguous Assignments: When dealing with complex mixtures or novel impurities, 2D NMR techniques are indispensable for confirming molecular structures.[3] For instance, an HMBC experiment will show a correlation between the N-methyl protons and the two adjacent triazole ring carbons, confirming the N1-methylation.

  • Paramagnetic Impurities: Traces of paramagnetic metal ions (e.g., from catalysts) can cause significant broadening or even disappearance of NMR signals.[9] If unexpected signal broadening is observed, further purification of the sample or the use of a chelating agent may be necessary.

Visualizing Structural Relationships

The chemical structures of the target compound and its key impurities are presented below to aid in their differentiation.

structures cluster_main Target Compound cluster_impurities Potential Impurities main main_label This compound imp1 imp1_label 1H-1,2,4-Triazole-3-carboxylic acid imp2 imp2_label Methyl 1H-1,2,4-triazole-3-carboxylate

Caption: Chemical structures of the target compound and potential impurities.

Conclusion

NMR spectroscopy is an exceptionally informative and reliable tool for the structural verification and purity assessment of this compound. By carefully analyzing the ¹H and ¹³C NMR spectra, and employing 2D techniques when necessary, researchers can confidently identify and distinguish the desired product from common process-related impurities. This analytical rigor is fundamental to ensuring the quality and safety of pharmaceutical intermediates and the final drug substances derived from them.

References

  • Sundaram, D. T. S. S., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 80(1), 71–80. Retrieved from [Link]

  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9217-9219. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis? Retrieved from [Link]

  • Google Patents. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • ResearchGate. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. Retrieved from [Link]

  • SciELO. (2015). 1H-[2][5][6]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. Retrieved from [Link]

  • US EPA. (n.d.). 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride (1:1). Retrieved from [Link]

  • National Library of Medicine. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][6][10]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel chemical entities requires a proactive and informed approach to safety. This guide provides essential operational and safety protocols for 1-Methyl-1H-1,2,4-triazole-3-carboxylic acid, grounded in established safety principles, to ensure both the well-being of laboratory personnel and the fidelity of your experimental outcomes.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound that, based on data from structurally similar molecules and supplier safety data sheets, must be handled as a hazardous substance. The primary risks are associated with its irritant properties.

GHS Hazard Classification:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation if inhaled.

The signal word for this level of hazard is "Warning" . The causality is clear: as a fine particulate solid, the compound can easily become airborne, leading to inhalation, while direct contact during handling can provoke dermal and ocular irritation. Therefore, our safety strategy must be built around preventing these routes of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate identified risks. The following table outlines the required PPE, followed by the rationale for each selection. Adherence to these standards is mandatory when handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye & Face Protection Tight-sealing safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. This is critical to prevent airborne particles from causing serious eye irritation.
Skin & Body Protection Nitrile gloves. A flame-resistant or 100% cotton lab coat.Nitrile provides good resistance to a broad range of laboratory chemicals and is preferable to latex, which offers less chemical protection and can cause allergic reactions. A lab coat prevents incidental skin contact with powders on work surfaces.
Respiratory Protection A NIOSH-approved N95 or P3 filtering facepiece respirator (dust mask).Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of irritant particles. The choice depends on the scale of work and potential for dust generation.
Operational Protocol: A Step-by-Step Workflow

A disciplined workflow is the foundation of laboratory safety. The following protocol breaks down the handling process into three distinct phases: Preparation, Handling, and Decontamination.

Diagram: Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_decon Phase 3: Decontamination & Disposal Prep1 Designate Work Area (Fume Hood) Prep2 Gather All Materials (Chemical, Solvents, Glassware) Prep1->Prep2 Prep3 Don Required PPE (Lab Coat, Goggles, Gloves) Prep2->Prep3 Handling1 Weigh Solid in Hood (Use N95/P3 if not in hood) Prep3->Handling1 Proceed to Handling Handling2 Slowly Add Solid to Solvent (Minimize Dust/Splash) Handling1->Handling2 Handling3 Perform Experiment Handling2->Handling3 Decon1 Segregate & Label Waste (Solid & Liquid) Handling3->Decon1 Proceed to Cleanup Decon2 Clean Glassware & Surfaces Decon1->Decon2 Decon3 Doff PPE in Correct Order Decon2->Decon3 Decon4 Wash Hands Thoroughly Decon3->Decon4

Caption: Workflow for handling this compound.

Phase 1: Preparation & Donning PPE

  • Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to contain any airborne particles.

  • Assemble Materials: Before starting, gather the chemical container, appropriate solvents, glassware, and any other necessary apparatus. This prevents the need to leave the designated area during the procedure.

  • Don PPE: Put on your lab coat and safety goggles. Before handling the chemical, don nitrile gloves, ensuring they are inspected for any defects.

Phase 2: Handling the Compound

  • Weighing: If weighing the solid, do so within the fume hood. Use smooth, deliberate motions to avoid creating dust. If a fume hood is not feasible for the balance, a ventilated balance enclosure must be used, and an N95 or P3 respirator is mandatory.

  • Dissolution: When preparing a solution, add the solid this compound slowly to the solvent. This minimizes the potential for splashing and aerosol generation.

  • Post-Handling: Once the compound is in solution, the risk of inhalation is significantly reduced, but standard PPE (gloves, goggles, lab coat) must still be worn.

Phase 3: Decontamination & Doffing PPE

  • Surface Cleaning: After completing your work, decontaminate all surfaces and equipment using an appropriate solvent (e.g., 70% ethanol) and disposable wipes.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove gloves, then the lab coat, and finally, the safety goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk to both personnel and the environment. A strict and clearly defined disposal plan is non-negotiable.

  • Waste Segregation: All waste containing this compound, whether solid or in solution, must be segregated from other waste streams.

  • Containerization:

    • Solid Waste: Place contaminated consumables (e.g., weigh boats, wipes, gloves) into a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a designated, properly labeled, and sealed hazardous liquid waste container.

  • Final Disposal: All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not discharge any material containing this compound into drains or general trash.

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. [Link]

  • Selecting the Right Respirator for Fine Dust. (2025, September 1). Health and Safety Executive. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Amnautical. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Barnes & Noble. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. [Link]

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • Respirator Selection. (n.d.). 3M. [Link]

  • Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard. (n.d.). Custom Workwear Manufacturer. [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager. [Link]

  • Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.